1,2-Dilauroyl-3-myristoyl-rac-glycerol
Description
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUUMIRCIBXLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404601, DTXSID101242260 | |
| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60175-30-6, 65376-23-0 | |
| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60175-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43.5 °C | |
| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two lauric acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a specific lipid molecule, understanding its physical properties is crucial for its application in various research and development fields, including drug delivery systems, formulation science, and cell biology studies. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and presents a visual representation of its chemical structure.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These properties are fundamental for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C41H78O6 | [1][2] |
| Molecular Weight | 667.1 g/mol | [1][2] |
| Physical State | Crystalline solid | [1] |
| Solubility | Soluble in Chloroform (10 mg/ml) | [1][2] |
| CAS Number | 60175-30-6 | [1][2] |
| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [1][2] |
Experimental Protocols
The determination of the physical properties of lipids such as this compound requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting range of crystalline lipids.
Principle: A small, uniform sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Reporting: The melting point is reported as a range between these two temperatures.
Determination of Solubility
This protocol outlines a general method for determining the solubility of a lipid in a given solvent.
Principle: A saturated solution of the lipid in the solvent of interest is prepared, and the concentration of the dissolved lipid is quantified.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or shaker bath
-
Centrifuge
-
Pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., chloroform) in a vial.
-
Equilibration: Tightly cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or vortex mixer can be used.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification:
-
Gravimetric Method: Accurately weigh a known volume of the supernatant in a pre-weighed container. Evaporate the solvent completely and weigh the container with the dried residue. The difference in weight gives the mass of the dissolved lipid.
-
Chromatographic Method: Dilute the supernatant with a suitable solvent and analyze it using a calibrated HPLC or GC method to determine the concentration of the lipid.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Molecular Structure and Visualization
The chemical structure of this compound is fundamental to its physical properties. A 2D representation of the molecule is provided below, generated using the DOT language.
Caption: 2D chemical structure of this compound.
This guide provides foundational technical information on the physical properties of this compound. For specific applications, it is recommended to perform experimental verification of these properties.
References
An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a mixed-acid triglyceride with significant potential in various research and development applications, including its use in the formulation of functional edible oils and as a component in advanced drug delivery systems. This document outlines detailed experimental protocols, data presentation in structured tables, and a visual representation of the experimental workflow.
Introduction
This compound is a specific triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions, and one myristic acid molecule at the sn-3 position. The synthesis of such structured lipids with defined fatty acid composition and positional distribution is of great interest for creating fats and oils with tailored physical, chemical, and nutritional properties.
This guide will focus on a robust enzymatic synthesis approach, which offers high specificity and milder reaction conditions compared to traditional chemical methods, thus minimizing the formation of unwanted byproducts.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step enzymatic process. This method involves the initial synthesis of 1,2-dilauroyl-rac-glycerol, followed by the enzymatic esterification with myristic acid.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1.
Table 1: Materials and Reagents for Synthesis
| Material/Reagent | Supplier | Grade |
| rac-Glycerol | Sigma-Aldrich | ≥99.5% |
| Lauric Acid | Sigma-Aldrich | ≥98% |
| Myristic Acid | Sigma-Aldrich | ≥98% |
| Immobilized Lipase (B570770) from Candida antarctica (Novozym® 435) | Sigma-Aldrich | - |
| Immobilized Lipase from Rhizomucor miehei (Lipozyme® RM IM) | Sigma-Aldrich | - |
| 2-Methyl-2-butanol (tert-amyl alcohol) | Sigma-Aldrich | Anhydrous, ≥99% |
| Hexane (B92381) | Fisher Scientific | HPLC Grade |
| Ethyl Acetate (B1210297) | Fisher Scientific | HPLC Grade |
| Silica (B1680970) Gel 60 (0.063-0.200 mm) | MilliporeSigma | For column chromatography |
| Molecular Sieves, 3Å | Sigma-Aldrich | - |
Experimental Protocol: Two-Step Enzymatic Synthesis
Step 1: Synthesis of 1,2-Dilauroyl-rac-glycerol
-
Reaction Setup: In a round-bottom flask, dissolve rac-glycerol (1 molar equivalent) and lauric acid (2 molar equivalents) in anhydrous 2-methyl-2-butanol.
-
Enzyme Addition: Add immobilized lipase from Candida antarctica (Novozym® 435) to the reaction mixture. The enzyme loading is typically 10% (w/w) of the total substrates.
-
Reaction Conditions: The reaction is conducted at 60°C with continuous stirring under a vacuum to remove the water formed during the esterification. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Reaction Termination and Enzyme Removal: Once the reaction is complete (typically after 24-48 hours), the enzyme is removed by filtration.
-
Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude 1,2-dilauroyl-rac-glycerol.
Step 2: Esterification with Myristic Acid
-
Reaction Setup: The crude 1,2-dilauroyl-rac-glycerol from Step 1 is dissolved in hexane in a round-bottom flask. Myristic acid (1.5 molar equivalents) is added to the mixture.
-
Enzyme Addition: Immobilized lipase from Rhizomucor miehei (Lipozyme® RM IM), which is sn-1,3 specific, is added to the reaction mixture (10% w/w of substrates). The use of an sn-1,3 specific lipase in this step helps to direct the acylation to the free sn-3 position.
-
Reaction Conditions: The reaction is carried out at 50°C with continuous stirring. Molecular sieves are added to remove water and drive the equilibrium towards product formation. The reaction is monitored by TLC.
-
Reaction Termination and Enzyme Removal: Upon completion (typically 24 hours), the enzyme and molecular sieves are removed by filtration.
-
Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product from the synthesis contains a mixture of the desired triglyceride, unreacted starting materials, and potential byproducts such as mono- and diglycerides. A multi-step purification process is employed to isolate the target compound with high purity.
Experimental Protocol: Purification
Step 1: Removal of Free Fatty Acids
-
The crude product is dissolved in a minimal amount of hexane.
-
The solution is passed through a short column of basic alumina (B75360) to remove unreacted fatty acids.
-
The column is washed with hexane, and the eluate containing the neutral lipids is collected.
Step 2: Silica Gel Column Chromatography
-
A silica gel column is prepared using a slurry of silica gel in hexane.
-
The product from Step 1, concentrated and redissolved in a small volume of hexane, is loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased.
-
Fractions are collected and analyzed by TLC to identify those containing the pure this compound.
-
Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure.
Table 2: Typical Elution Profile for Silica Gel Chromatography
| Eluent (Ethyl Acetate in Hexane) | Compound Eluted |
| 0-5% | Unreacted starting materials and byproducts |
| 5-15% | This compound |
| 15-30% | Di- and monoglycerides |
Data Presentation
The expected yield and purity of the final product are summarized in Table 3. These values are based on typical results for the enzymatic synthesis of structured triglycerides.
Table 3: Expected Yield and Purity
| Parameter | Expected Value |
| Overall Yield | 60-75% |
| Purity (by HPLC) | >98% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
Caption: Overall workflow for the two-step enzymatic synthesis and purification of the target triglyceride.
Caption: Detailed workflow of the purification process for isolating the target triglyceride.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described enzymatic approach offers a high degree of control and specificity, leading to a high-purity product suitable for a range of applications in research and development. The provided protocols and workflows are intended to serve as a valuable resource for scientists and professionals in the fields of lipid chemistry, materials science, and drug development.
The Biological Significance of Mixed-Acid Triglycerides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides, the primary storage form of fatty acids in most eukaryotes, are esters derived from a glycerol (B35011) backbone and three fatty acids. While simple triglycerides contain three identical fatty acid chains, the vast majority of naturally occurring triglycerides are mixed-acid triglycerides , also known as mixed triacylglycerols (TAGs), which are characterized by the presence of two or three different fatty acid residues.[1] This structural heterogeneity is not a random occurrence; rather, it is a key determinant of the physicochemical properties and biological functions of these lipids. The specific arrangement of different fatty acids on the glycerol backbone, including their chain length, degree of saturation, and position (sn-1, sn-2, or sn-3), dictates their metabolic fate and their role in cellular processes ranging from energy homeostasis to signal transduction.
This technical guide provides an in-depth exploration of the biological significance of mixed-acid triglycerides. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the structure, metabolism, and cellular functions of these complex lipids. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this important class of molecules.
Structure and Physicochemical Properties of Mixed-Acid Triglycerides
The defining feature of mixed-acid triglycerides is the diversity of their constituent fatty acids. This diversity leads to a vast number of possible combinations and isomers, each with unique properties. For instance, a triglyceride containing palmitic acid, oleic acid, and stearic acid is a common example of a mixed-acid triglyceride found in nature.[1]
The specific fatty acid composition profoundly influences the physical properties of triglycerides, such as their melting point. Generally, a higher degree of unsaturation and shorter chain lengths in the fatty acid residues lead to a lower melting point.[1] This is why oils, which are rich in unsaturated fatty acids, are liquid at room temperature, while fats, with a higher proportion of saturated fatty acids, are solid.
Table 1: Fatty Acid Composition of Triglycerides in Human Adipose Tissue
The following table summarizes the typical fatty acid composition of triglycerides found in human subcutaneous adipose tissue, highlighting the prevalence of a mix of saturated and unsaturated fatty acids.
| Fatty Acid | Number of Carbons:Double Bonds | Typical Abundance (%) |
| Myristic Acid | 14:0 | 3% |
| Palmitic Acid | 16:0 | 19-24% |
| Palmitoleic Acid | 16:1 | 6-7% |
| Stearic Acid | 18:0 | 3-6% |
| Oleic Acid | 18:1 | 45-50% |
| Linoleic Acid | 18:2 | 13-15% |
| Linolenic Acid | 18:3 | 1-2% |
Data compiled from studies on human adipose tissue composition.[2]
Table 2: Melting Points of Selected Triglycerides
The melting point of a triglyceride is a critical determinant of its physical state and biological function. The table below provides the melting points for a selection of simple and mixed-acid triglycerides.
| Triglyceride | Fatty Acid Composition (sn-1, sn-2, sn-3) | Melting Point (°C) |
| Tripalmitin | Palmitic, Palmitic, Palmitic | 65.5 |
| Tristearin | Stearic, Stearic, Stearic | 73.1 |
| Triolein | Oleic, Oleic, Oleic | -4 |
| 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol | Palmitic, Oleic, Stearic | 36.5 - 38.0 |
| 1,3-Dipalmitoyl-2-oleoyl-glycerol | Palmitic, Oleic, Palmitic | 37.0 |
Note: Melting points can vary depending on the polymorphic form of the triglyceride.
Metabolism of Mixed-Acid Triglycerides
The metabolism of mixed-acid triglycerides is a dynamic process involving their synthesis (lipogenesis) and breakdown (lipolysis). These pathways are tightly regulated to ensure energy homeostasis.
Triglyceride Biosynthesis
The primary pathway for triglyceride synthesis is the Kennedy pathway, which occurs in the endoplasmic reticulum. It involves the sequential acylation of glycerol-3-phosphate with two fatty acyl-CoAs to form phosphatidic acid. The phosphate (B84403) group is then removed to yield diacylglycerol (DAG), which is subsequently acylated to form a triglyceride.[3][4]
Caption: The Kennedy pathway of triglyceride biosynthesis.
Lipolysis: The Breakdown of Triglycerides
Lipolysis is the hydrolytic cleavage of triglycerides into glycerol and free fatty acids. This process is primarily carried out by a series of lipases in adipose tissue: Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL).[5] Lipolysis is under strict hormonal control, stimulated by catecholamines and inhibited by insulin.[6]
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Triglyceride Metabolism. IV. Hormonal regulation of lipolysis in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric fragmentation behavior of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a triacylglycerol (TAG) of interest in various fields, including lipidomics and food science. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents quantitative data in a structured format to facilitate understanding and application in research and development.
Introduction to the Mass Spectrometry of Triacylglycerols
Mass spectrometry is a powerful analytical technique for the structural elucidation of lipids.[1] For neutral lipids such as triacylglycerols, soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed.[1] ESI typically results in the formation of adduct ions, such as [M+NH₄]⁺ or [M+Li]⁺, with minimal in-source fragmentation.[1] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, providing detailed structural information.
The fragmentation of triacylglycerols primarily proceeds through the neutral loss of their constituent fatty acids, leading to the formation of diacylglycerol-like (DAG) fragment ions.[2][3] The relative abundance of these fragment ions can provide insights into the positions of the fatty acyl chains on the glycerol (B35011) backbone.[4]
Molecular Profile of this compound
-
Chemical Formula: C₄₁H₇₈O₆[5]
-
Molecular Weight: 667.05 g/mol [5]
-
Structure: A glycerol backbone esterified with two lauric acid (12:0) moieties at the sn-1 and sn-2 positions, and one myristic acid (14:0) moiety at the sn-3 position.[5][6]
Predicted Mass Spectrometric Fragmentation
Upon analysis by ESI-MS/MS, this compound is expected to yield characteristic fragment ions resulting from the neutral loss of its lauric acid and myristic acid constituents. The fragmentation of the ammoniated adduct ([M+NH₄]⁺) is a common and informative approach.[2][7]
The primary fragmentation pathways involve the neutral loss of a fatty acid as a carboxylic acid, along with the loss of ammonia, from the precursor ion.[3] This results in the formation of diacylglycerol-like fragment ions.
Table 1: Predicted m/z Values for the Precursor and Major Fragment Ions of this compound ([M+NH₄]⁺ Adduct)
| Ion Description | Fatty Acid Composition of Fragment | Predicted m/z |
| Precursor Ion ([M+NH₄]⁺) | (12:0/12:0/14:0) + NH₄⁺ | 685.6 |
| [M+NH₄ - C₁₂H₂₄O₂ - NH₃]⁺ (Loss of Lauric Acid) | (12:0/14:0) | 467.4 |
| [M+NH₄ - C₁₄H₂₈O₂ - NH₃]⁺ (Loss of Myristic Acid) | (12:0/12:0) | 439.4 |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
The relative intensities of the diacylglycerol-like fragment ions can help in determining the fatty acid positions. Generally, the loss of a fatty acid from the sn-1 or sn-3 position is more favorable than from the sn-2 position.[8]
Experimental Protocol for Mass Spectrometry Analysis
This section provides a representative experimental protocol for the analysis of this compound using ESI-MS/MS.
4.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.[5]
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in an appropriate solvent system for infusion or liquid chromatography. For the formation of ammoniated adducts, a solvent mixture such as methanol/chloroform (2:1, v/v) containing 10 mM ammonium (B1175870) acetate (B1210297) is suitable.
4.2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV[9]
-
Cone Voltage: 50 V[9]
-
Source Temperature: 100°C[9]
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr[9]
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for fragmentation of the precursor ion (typically in the range of 20-40 eV).
4.3. Data Acquisition
-
MS Scan: Acquire full scan mass spectra over an m/z range of 100-1000 to identify the [M+NH₄]⁺ precursor ion.
-
MS/MS Scan: Select the [M+NH₄]⁺ ion of this compound as the precursor ion for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the characteristic fragment ions.
Visualization of Fragmentation and Workflow
5.1. Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of the ammoniated adduct of this compound.
Caption: Fragmentation of this compound
5.2. Experimental Workflow
The diagram below outlines the general workflow for the mass spectrometric analysis of this compound.
Caption: Mass Spectrometry Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
natural sources of 1,2-Laurin-3-Myristin
An In-depth Technical Guide to the Natural Sources of 1,2-Laurin-3-Myristin
Introduction
1,2-Laurin-3-Myristin, a specific triacylglycerol (TAG) containing two lauric acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position, is a lipid of interest for various research applications due to its defined structure. This technical guide provides a comprehensive overview of the known , methodologies for its extraction and analysis, and quantitative data where available. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics.
Natural Sources of 1,2-Laurin-3-Myristin
Scientific literature has identified 1,2-Laurin-3-Myristin in two primary natural sources:
-
Date Seed Oil (Phoenix dactylifera L.) : The oil extracted from the seeds of dates is a notable source of this triacylglycerol.[1][2] Date seed oil is rich in various fatty acids, with oleic acid and lauric acid being the most prominent.[3]
-
Human Breast Milk : This complex biological fluid contains a diverse profile of lipids, including 1,2-Laurin-3-Myristin, which has been detected in both transitional and mature milk.[1][2]
While the presence of 1,2-Laurin-3-Myristin, also referred to as TG(12:0/12:0/14:0), is confirmed in these sources, specific quantitative data on its concentration is limited in publicly available research. However, the general composition of triacylglycerols and fatty acids in these sources has been studied.
Quantitative Data
The precise concentration of 1,2-Laurin-3-Myristin in its natural sources is not extensively documented. The following tables summarize the general lipid composition of date seed oil and human milk, providing context for the environment in which this specific triglyceride is found.
Table 1: Fatty Acid Composition of Date Seed Oil (Phoenix dactylifera L.)
| Fatty Acid | Chemical Formula | Percentage Range (%) |
| Oleic Acid | C18:1 | 40.8 - 50.2 |
| Lauric Acid | C12:0 | 14.0 - 24.2 |
| Myristic Acid | C14:0 | 9.0 - 12.6 |
| Palmitic Acid | C16:0 | 9.0 - 11.6 |
| Linoleic Acid | C18:2 | 7.1 - 10.7 |
| Stearic Acid | C18:0 | 2.4 - 4.8 |
Data compiled from multiple sources investigating various date cultivars.[4]
Table 2: General Lipid Composition of Mature Human Milk
| Lipid Class | Percentage of Total Lipids (%) | Notes |
| Triacylglycerols (TAGs) | ~98% | The most abundant class, providing a significant energy source for infants.[5][6] |
| Phospholipids | 0.5 - 1% | Includes phosphatidylcholine, phosphatidylethanolamine, sphingomyelin, and others. |
| Cholesterol | 0.2 - 0.5% | Essential for membrane structure and precursor for steroid hormones. |
Values represent approximate percentages and can vary based on maternal diet, lactation stage, and other factors.[5]
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of triacylglycerols, including 1,2-Laurin-3-Myristin, from date seeds and human milk.
Protocol 1: Extraction and Analysis of Triglycerides from Date Seeds
1. Lipid Extraction (Soxhlet Method)
-
Sample Preparation : Dry date seeds at 50°C for 12 hours and then grind them into a fine powder (1-2 mm particle size).
-
Extraction :
-
Place approximately 15g of the powdered date seeds into a cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add n-hexane to the round-bottom flask.
-
Heat the solvent and perform the extraction for 6-8 hours.
-
After extraction, remove the solvent using a rotary evaporator at 40°C under vacuum to obtain the crude date seed oil.[7][8]
-
Store the extracted oil at -20°C under a nitrogen atmosphere to prevent oxidation.
-
2. Triglyceride Analysis (HPLC-MS)
-
Sample Preparation : Dissolve a known amount of the extracted date seed oil in isopropanol (B130326) or a chloroform/isopropanol mixture.[9]
-
Chromatographic Separation :
-
System : High-Performance Liquid Chromatography (HPLC) system.
-
Column : A reverse-phase C18 column is suitable for separating triglycerides.
-
Mobile Phase : A gradient of acetonitrile (B52724) and isopropanol/n-butanol can be employed to elute the nonpolar triglycerides.[9]
-
Flow Rate : Typically around 1 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization : Atmospheric Pressure Chemical Ionization (APCI) is effective for nonpolar molecules like triglycerides.[9]
-
Detection : A mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used to identify and quantify the eluted triglycerides based on their mass-to-charge ratio.
-
Quantification : Identification of 1,2-Laurin-3-Myristin is based on its specific mass and fragmentation pattern. Quantification can be achieved by creating a calibration curve with a pure standard of 1,2-Laurin-3-Myristin.
-
Protocol 2: Extraction and Analysis of Triglycerides from Human Milk
1. Lipid Extraction (Folch Method)
-
Sample Preparation : Thaw frozen human milk samples at room temperature.
-
Extraction :
-
To 1 mL of human milk, add 8 mL of a chloroform:methanol (2:1, v/v) solution in a glass centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 5,500 x g for 15 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Re-extract the upper aqueous phase with 4 mL of the chloroform:methanol solution to maximize lipid recovery.
-
Combine the organic phases and dry the solvent under a stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis.
-
2. Triglyceride Analysis (UPLC-Q-TOF-MS)
-
Sample Preparation : Dilute the reconstituted lipid extract to an appropriate concentration for injection.
-
Chromatographic Separation :
-
System : Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis times.
-
Column : A C18 or similar nonpolar stationary phase.
-
Mobile Phase : A gradient of solvents such as acetonitrile and isopropanol is commonly used.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray Ionization (ESI) is often used for the analysis of lipids from biological matrices.
-
Detection : A high-resolution mass spectrometer like a Q-TOF allows for accurate mass determination and structural elucidation through tandem MS (MS/MS).
-
Quantification : Specific triglyceride isomers, including 1,2-Laurin-3-Myristin, can be identified and quantified by comparing their retention times and mass spectra to those of authentic standards.[10][11]
-
Signaling Pathways and Biological Relevance
Currently, there is a lack of specific information in the scientific literature detailing signaling pathways directly involving 1,2-Laurin-3-Myristin. Research on the biological roles of individual triglycerides is an emerging field. However, it is known that alkylglycerols in breast milk can be metabolized by adipose tissue macrophages to produce platelet-activating factor (PAF), which in turn activates IL-6/STAT3 signaling to promote the development of beige adipose tissue in infants.[12] While 1,2-Laurin-3-Myristin is a diacylglycerol, this highlights the potential for specific milk lipids to have signaling roles. Further research is needed to elucidate any specific biological or signaling functions of 1,2-Laurin-3-Myristin.
Visualizations: Experimental Workflows
The following diagrams illustrate the experimental workflows for the extraction and analysis of 1,2-Laurin-3-Myristin from its natural sources.
Caption: Workflow for the analysis of 1,2-Laurin-3-Myristin in date seed oil.
Caption: Workflow for the analysis of 1,2-Laurin-3-Myristin in human milk.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dilauroyl-3-Myristoyl-rac-glycerol | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Dual analysis of triglycerides from certain common lipids and seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Medium- and long-chain triacylglycerols and di-unsaturated fatty acyl-palmitoyl-glycerols in Chinese human milk: Association with region during the lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Breast milk alkylglycerols sustain beige adipocytes through adipose tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Breakdown of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic breakdown of the mixed-acid triglyceride, 1,2-Dilauroyl-3-myristoyl-rac-glycerol. This document details the enzymatic processes, expected breakdown products, relevant experimental protocols, and the signaling implications of the liberated fatty acids, presenting a valuable resource for researchers in lipidomics, drug delivery, and metabolic research.
Introduction
This compound is a triacylglycerol containing two lauric acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Understanding its enzymatic breakdown is crucial for various applications, including the design of structured lipids for nutritional purposes and the development of lipid-based drug delivery systems. The primary enzyme responsible for the initial stages of triglyceride digestion in vertebrates is pancreatic lipase (B570770) (EC 3.1.1.3).
Enzymatic Hydrolysis by Pancreatic Lipase
Pancreatic lipase is the key enzyme in the intestinal lumen that hydrolyzes dietary triglycerides. Its action is sequential and regioselective, primarily targeting the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. This specificity dictates the initial products formed during the digestion of this compound.
The hydrolysis process occurs at the lipid-water interface and is facilitated by the presence of colipase and bile salts, which help to emulsify the lipid substrate and anchor the lipase to the lipid droplets. The breakdown occurs in a stepwise manner, first yielding a diglyceride and a free fatty acid, followed by the hydrolysis of the diglyceride to a monoglyceride and another free fatty acid.
Expected Breakdown Products:
The enzymatic breakdown of this compound by pancreatic lipase will yield a mixture of the following products:
-
Initial Hydrolysis (sn-1 and sn-3 positions):
-
Lauric Acid (from sn-1 position)
-
Myristic Acid (from sn-3 position)
-
1,2-Dilauroyl-rac-glycerol
-
2-Lauroyl-3-myristoyl-rac-glycerol (and its isomer 1-myristoyl-2-lauroyl-rac-glycerol due to potential acyl migration)
-
-
Secondary Hydrolysis (of diglycerides):
-
Lauric Acid
-
2-Lauroyl-rac-glycerol
-
-
Final Products:
-
Glycerol
-
Free Lauric Acid
-
Free Myristic Acid
-
Quantitative Data on Pancreatic Lipase Kinetics
While specific kinetic parameters for the hydrolysis of this compound are not extensively documented, the kinetics of pancreatic lipase are known to be influenced by several factors including the chain length of the fatty acids, the interfacial area of the substrate emulsion, and the presence of cofactors. The hydrolysis of diglycerides is often faster than that of triglycerides.[1]
Below is a summary of representative kinetic data for pancreatic lipase acting on a common triglyceride, triolein. These values can serve as a reference for understanding the general efficiency of the enzyme.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Apparent Activation Energy (kJ/mol) | Conditions |
| Triolein | Rabbit Pancreatic Lipase | - | - | - | 59.8 | pH 8.0, 37°C, with colipase and deoxycholate[1] |
| 1,2-Dioleoylglycerol | Rabbit Pancreatic Lipase | - | - | - | 53.5 | pH 8.0, 37°C, with colipase and deoxycholate[1] |
| Triolein | Human Pancreatic Lipase | - | - | - | - | After 10 min, 75% of released fatty acids are from the first hydrolysis step[2][3] |
Note: The kinetic parameters for mixed-acid triglycerides like this compound may differ due to the varying affinities of the lipase for lauric and myristic acid residues.
Experimental Protocols
In Vitro Enzymatic Digestion of this compound
This protocol outlines a general procedure for the in vitro hydrolysis of this compound using pancreatic lipase, simulating conditions in the small intestine.
Materials:
-
This compound
-
Porcine Pancreatic Lipase (Type II, Sigma-Aldrich or equivalent)
-
Colipase (porcine)
-
Bile Salts (e.g., sodium taurodeoxycholate)
-
Tris-HCl buffer (pH 8.0)
-
Calcium Chloride (CaCl₂)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Emulsifying agent (e.g., gum arabic)
-
Organic solvent (e.g., chloroform (B151607)/methanol 2:1 v/v) for lipid extraction
-
Nitrogen gas
Procedure:
-
Substrate Emulsion Preparation:
-
Dissolve a known amount of this compound in a minimal amount of chloroform.
-
Prepare an aqueous solution of Tris-HCl buffer (50 mM, pH 8.0) containing bile salts (e.g., 4 mM) and an emulsifying agent (e.g., 0.5% w/v gum arabic).
-
Add the lipid solution to the aqueous phase while sonicating on ice to create a fine emulsion.
-
Remove the chloroform under a stream of nitrogen.
-
-
Enzymatic Reaction:
-
Pre-warm the substrate emulsion to 37°C in a temperature-controlled reaction vessel with constant stirring.
-
Add CaCl₂ to a final concentration of 5 mM.
-
Initiate the reaction by adding a pre-determined amount of pancreatic lipase and colipase solution (prepared in Tris-HCl buffer).
-
Maintain the pH of the reaction mixture at 8.0 using a pH-stat autotitrator by adding a standardized NaOH solution. The rate of NaOH addition is proportional to the rate of fatty acid release.
-
-
Reaction Quenching and Lipid Extraction:
-
At specific time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding an excess of a chloroform/methanol (2:1 v/v) mixture to denature the enzyme and extract the lipids.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Analysis of Breakdown Products by HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A suitable gradient from high polarity (to elute free fatty acids) to low polarity (to elute glycerides).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of specific analytes (lauric acid, myristic acid, and expected glycerides). Precursor and product ions for each analyte should be optimized.
-
Data Analysis: Use appropriate software for peak integration and quantification against standard curves of authentic standards.
Visualization of Pathways and Workflows
Enzymatic Breakdown Pathway
Caption: Enzymatic breakdown of this compound.
Experimental Workflow
Caption: General experimental workflow for enzymatic breakdown analysis.
Signaling Pathways of Lauric and Myristic Acid
The breakdown of this compound releases lauric acid and myristic acid, which can act as signaling molecules.
Lauric Acid Signaling: Lauric acid has been shown to activate Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. Activation of TLR4 can initiate downstream signaling cascades leading to changes in gene expression related to inflammation and metabolism.
Caption: Lauric acid signaling through the TLR4 pathway.
Myristic Acid and N-Myristoylation: Myristic acid is a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of myristate to the N-terminal glycine (B1666218) of many proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes and for their function in various signal transduction pathways, including those involving G-proteins and Src family kinases.[4][5][6]
Caption: Myristic acid's role in N-myristoylation and signaling.
Conclusion
The enzymatic breakdown of this compound is a regioselective and sequential process primarily mediated by pancreatic lipase. The resulting liberation of lauric and myristic acids not only provides energy substrates but also generates molecules with significant signaling potential. A thorough understanding of this process, facilitated by detailed in vitro digestion models and advanced analytical techniques, is essential for the rational design of lipid-based technologies in the food and pharmaceutical industries. This guide provides a foundational framework for researchers to explore the complex interplay between lipid structure, enzymatic digestion, and cellular signaling.
References
- 1. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoylation - Wikipedia [en.wikipedia.org]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Characteristics of TG(12:0/12:0/14:0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal characteristics of the mixed-acid triglyceride TG(12:0/12:0/14:0), also known as 1,2-dilauroyl-3-myristoyl-glycerol. Due to the limited availability of specific experimental data for this particular triglyceride in public literature, this guide synthesizes information from related compounds and established principles of lipid thermal analysis to predict its behavior. It also details the standard methodologies for experimental determination of these properties.
Introduction to TG(12:0/12:0/14:0)
TG(12:0/12:0/14:0) is a saturated mixed-acid triglyceride, composed of a glycerol (B35011) backbone esterified with two lauric acid (12:0) chains and one myristic acid (14:0) chain. The arrangement of these fatty acids on the glycerol backbone significantly influences its physical and thermal properties, including its crystalline structure (polymorphism), melting point, and crystallization behavior. Understanding these characteristics is crucial for applications in pharmaceuticals, food science, and materials science, where the physical state of the lipid is a critical parameter.
Predicted Thermal Characteristics
Table 1: Comparison of Thermal Properties of TG(12:0/12:0/14:0) and Related Simple Triglycerides
| Property | TG(12:0/12:0/12:0) (Trilaurin) | TG(14:0/14:0/14:0) (Trimyristin) | TG(12:0/12:0/14:0) (Predicted) |
| Melting Point (°C) | 46.4 (β form) | 57 (β form) | Likely between 46°C and 57°C, but potentially lower than a simple average due to crystal lattice disruption. |
| Polymorphism | Exhibits α, β', and β forms. | Exhibits α, β', and β forms. | Expected to exhibit polymorphism, with a higher propensity for the less stable α and β' forms. |
| Enthalpy of Fusion (kJ/mol) | ~140 (β form) | ~180 (β form) | Expected to be in the range of 140-180 kJ/mol, but may deviate depending on the stable polymorphic form. |
Note: The values for Trilaurin (B1682545) and Trimyristin (B1681580) are approximate and can vary depending on the polymorphic form and experimental conditions. The values for TG(12:0/12:0/14:0) are estimations based on general principles of mixed-acid triglyceride behavior.
Polymorphism in Saturated Triglycerides
Triglycerides are known to exhibit polymorphism, meaning they can crystallize into different crystal structures with distinct physical properties.[1] The three primary polymorphic forms for saturated triglycerides are α, β', and β, in order of increasing stability and melting point.[1]
-
α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is often formed upon rapid cooling from the melt.
-
β' (Beta Prime) Form: This form has intermediate stability and is desired in many food products for its small crystal size and smooth texture.
-
β (Beta) Form: This is the most stable polymorph with the highest melting point and is characterized by a more ordered, triclinic subcell packing.
The presence of different fatty acid chains in TG(12:0/12:0/14:0) is expected to hinder the packing efficiency of the molecules, potentially favoring the formation of the less stable α and β' polymorphs. The transformation from less stable to more stable forms is an exothermic process that can be observed using techniques like Differential Scanning Calorimetry (DSC).
Experimental Protocols for Thermal Analysis
The primary technique for characterizing the thermal properties of triglycerides is Differential Scanning Calorimetry (DSC).[2]
DSC measures the heat flow into or out of a sample as a function of temperature or time.[2] This allows for the determination of melting points, crystallization temperatures, and the enthalpy of these transitions.
Sample Preparation:
-
Accurately weigh 5-10 mg of the TG(12:0/12:0/14:0) sample into a clean aluminum DSC pan.[3]
-
Hermetically seal the pan to prevent any mass loss during the experiment.[3]
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Instrument Setup and Measurement:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[3]
Thermal Program:
-
First Heating Scan:
-
Equilibrate the sample at a temperature well above its expected melting point (e.g., 80°C) and hold for 10 minutes to erase any prior thermal history.[3]
-
-
Cooling Scan:
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below its expected crystallization point (e.g., -20°C). This scan provides information on the crystallization behavior.
-
-
Second Heating Scan:
-
Heat the sample again at a controlled rate (e.g., 5°C/min) to 80°C. This scan reveals the melting behavior of the crystals formed during the controlled cooling step.
-
Data Analysis: The resulting DSC thermogram will show peaks corresponding to melting (endothermic) and crystallization (exothermic) events. From these peaks, the following parameters can be determined:
-
Onset Temperature: The temperature at which the transition begins.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy (ΔH): The area under the peak, representing the total heat absorbed or released during the transition.
Visualizations
Caption: Workflow for the thermal analysis of TG(12:0/12:0/14:0) using DSC.
Conclusion
While direct experimental data for the thermal characteristics of TG(12:0/12:0/14:0) is scarce, a robust understanding of its likely behavior can be derived from the properties of similar triglycerides and the fundamental principles of lipid chemistry. It is anticipated that TG(12:0/12:0/14:0) will exhibit complex polymorphic behavior, with melting and crystallization characteristics intermediate to those of trilaurin and trimyristin. For precise quantitative data, experimental determination using Differential Scanning Calorimetry, following the detailed protocol outlined in this guide, is essential. This information is critical for the effective formulation and application of this triglyceride in various scientific and industrial fields.
References
The Gold Standard: A Technical Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) as a high-purity lipid standard in research and development. DLMG, a specific triacylglycerol, offers a precise reference point for the quantification and identification of complex lipid mixtures, an essential requirement for accurate and reproducible results in lipidomics and drug discovery.
Physicochemical Properties of DLMG
This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions, and one myristic acid molecule at the sn-3 position.[1][2] Its well-defined structure and high purity make it an ideal internal standard for chromatographic and mass spectrometric analysis.
| Property | Value | Reference |
| Chemical Formula | C41H78O6 | [1][2] |
| Molecular Weight | 667.1 g/mol | [1][2] |
| CAS Number | 60175-30-6 | [1][2] |
| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [1][2] |
| Purity | ≥95% | [1][2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Chloroform (10 mg/ml) | [1][2] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Synthesis and Purification: A Methodological Overview
Conceptual Synthesis Workflow
The synthesis typically involves a multi-step process starting from a protected glycerol derivative. This allows for the sequential introduction of the different fatty acyl chains.
Experimental Protocol: General Chemical Synthesis of a 1,2-Diacyl-3-acyl-rac-glycerol
-
Protection of Glycerol: Start with a suitable protected glycerol derivative, for instance, one with a protecting group on the sn-3 hydroxyl group. This ensures that the first acylation steps occur specifically at the sn-1 and sn-2 positions.
-
Acylation with Lauric Acid: React the protected glycerol with an activated form of lauric acid (e.g., lauroyl chloride or lauric anhydride) in the presence of a suitable catalyst and solvent. This will attach lauric acid to the free sn-1 and sn-2 hydroxyl groups.
-
Deprotection: Remove the protecting group from the sn-3 position to expose the hydroxyl group for the final acylation step.
-
Acylation with Myristic Acid: React the resulting 1,2-dilauroyl-rac-glycerol with an activated form of myristic acid to esterify the sn-3 position.
-
Purification: The crude product is then purified to remove unreacted starting materials, by-products, and any isomeric impurities.
Purification by Silica (B1680970) Gel Chromatography
Purification of the synthesized DLMG is crucial to achieve the high purity required for a standard. Silica gel column chromatography is a common and effective method for this purpose.
Experimental Protocol: Purification of Triacylglycerols
-
Column Preparation: A glass column is packed with silica gel as a stationary phase, using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: The crude DLMG is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
Elution: A solvent system of increasing polarity is used to elute the components from the column. Triacylglycerols are relatively non-polar and will elute with a solvent system of low to moderate polarity (e.g., a hexane/diethyl ether gradient).
-
Fraction Collection: Fractions of the eluent are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure DLMG.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Application as a Lipid Standard in HPLC-MS
DLMG is an excellent internal standard for the quantitative analysis of triacylglycerols in complex biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Its unique molecular weight and retention time allow for clear identification and accurate quantification of other lipids in the sample.
Analytical Workflow
The use of DLMG as an internal standard is a cornerstone of quantitative lipidomics, enabling the correction for variations in sample preparation and instrument response.
Experimental Protocol: Quantitative Analysis of Triacylglycerols by HPLC-MS
-
Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a chloroform/methanol mixture.
-
Internal Standard Spiking: A known amount of this compound is added to the lipid extract.
-
HPLC Separation: The lipid extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of solvents (e.g., acetonitrile/isopropanol) is used to separate the different lipid species based on their hydrophobicity.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The mass spectrometer is operated in a mode that allows for the detection and fragmentation of the triacylglycerol molecules.
-
Data Analysis: The peak area of the internal standard (DLMG) is used to normalize the peak areas of the endogenous triacylglycerols, allowing for their accurate quantification. The fragmentation pattern of DLMG in the mass spectrometer can also be used to confirm its identity and purity.
Role in Biological Systems and Signaling
While the primary application of synthetic DLMG is as an analytical standard, its natural occurrence in date seed oil and human breast milk suggests a biological role.[1][2] Triacylglycerols, in general, are central to energy metabolism and cellular signaling. The process of their synthesis and breakdown generates lipid intermediates like diacylglycerols (DAGs) and phosphatidic acid (PA), which are known to be involved in various signaling pathways. However, specific signaling roles for DLMG have not yet been elucidated and present an area for future research.
Conclusion
This compound is an indispensable tool for researchers in the fields of lipidomics, drug development, and food science. Its well-defined structure, high purity, and commercial availability make it an ideal internal standard for the accurate quantification of triacylglycerols in complex matrices. The methodologies outlined in this guide provide a framework for its synthesis, purification, and application, empowering scientists to achieve more reliable and reproducible results in their lipid research. Further investigation into the potential biological roles of DLMG may unveil new insights into lipid metabolism and cellular signaling.
References
Methodological & Application
Application Notes and Protocols for 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG), a triglyceride with the systematic name TG(12:0/12:0/14:0), is a valuable tool in the field of lipidomics. Its defined structure and physical properties make it particularly useful in mass spectrometry-based lipid analysis. These application notes provide detailed information on the use of DLMG in lipidomics, including its application as an internal standard and its identification in biological samples, complete with experimental protocols and data.
Applications of this compound in Lipidomics
The primary applications of DLMG in lipidomics are:
-
Internal Standard for Quantitative Analysis: DLMG can be used as an internal standard for the quantification of triglycerides (TGs) and other lipid classes in complex biological samples. The use of an internal standard is crucial to correct for variations that can occur during sample preparation, extraction, and mass spectrometry analysis, thereby ensuring the accuracy and reliability of quantitative data.
-
Analyte in Disease Biomarker Discovery: Dysregulation of lipid metabolism is a hallmark of many diseases. The quantification of specific triglycerides, such as DLMG, in biological samples can serve as a biomarker for disease diagnosis and for monitoring disease progression. For instance, elevated levels of TG(12:0/12:0/14:0) have been identified in the serum of patients with Wilson's disease.[1]
Quantitative Data for TG(12:0/12:0/14:0)
The following table summarizes the quantitative findings for TG(12:0/12:0/14:0) in different biological matrices.
| Biological Matrix | Condition | Fold Change (vs. Control) | Relative Abundance (%) | Reference |
| Human Serum | Wilson's Disease | Significantly Increased | - | [1] |
| Goat's Milk | Spent Coffee Ground Enriched Diet | Up-regulated | - | |
| Infant Formula | - | - | 8.44% |
Experimental Protocols
Protocol 1: Quantification of TG(12:0/12:0/14:0) in Human Serum using UPLC-HRMS
This protocol is adapted from a study on Wilson's disease and is suitable for the untargeted or targeted quantification of triglycerides, including TG(12:0/12:0/14:0), in human serum.[1]
1. Materials:
-
This compound (DLMG) standard
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Ultrapure water
-
Serum samples
2. Sample Preparation (Lipid Extraction):
-
Thaw frozen serum samples at 4°C for 60 minutes.
-
In a 1.5 ml microcentrifuge tube, add 50 µl of serum.
-
Add 250 µl of methanol and 750 µl of MTBE to the serum sample.
-
Vortex the mixture for 5 minutes.
-
Add 200 µl of ultrapure water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µl of acetonitrile/isopropanol (1:1, v/v) for UPLC-HRMS analysis.
3. UPLC-HRMS Analysis:
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A C30 reverse-phase column (e.g., 2.6 µm, 100 mm) is suitable for separating triglyceride isomers.[1]
-
Mobile Phase A: 60% acetonitrile, 40% water, 10 mM ammonium formate, and 0.1% formic acid.[1]
-
Mobile Phase B: 90% isopropanol, 10% acetonitrile, 10 mM ammonium formate, and 0.1% formic acid.[1]
-
Gradient Elution:
-
0-1 min: 100% B
-
1-6 min: 100-50% B
-
6-30 min: 50-0% B
-
30-38 min: Column wash and re-equilibration[1]
-
-
Flow Rate: 0.3 ml/min.[1]
-
Injection Volume: 5 µl.[1]
-
Column Temperature: 50°C.[1]
-
Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) (e.g., Q Exactive).
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-dependent MS/MS (ddMS2) for lipid identification.
4. Data Analysis:
-
Process the raw data using lipidomics software (e.g., LipidSearch, TraceFinder).
-
Identify TG(12:0/12:0/14:0) based on its accurate mass and fragmentation pattern.
-
Perform relative quantification by comparing the peak area of TG(12:0/12:0/14:0) across different sample groups.
Protocol 2: General Protocol for Triglyceride Quantification using DLMG as an Internal Standard
This protocol provides a general framework for using DLMG as an internal standard for the quantification of other triglycerides in a biological sample.
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of DLMG.
-
Dissolve it in an appropriate solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/ml.
-
Prepare a working solution by diluting the stock solution to a concentration that is within the linear range of the mass spectrometer and comparable to the expected concentration of the analytes.
2. Sample Preparation (Lipid Extraction with Internal Standard):
-
To your sample (e.g., 50 µl of plasma), add a known volume of the DLMG internal standard working solution.
-
Proceed with a lipid extraction method such as the Folch or Bligh & Dyer method.
-
After extraction and drying, reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Use a suitable LC-MS/MS method for the separation and detection of triglycerides. A C18 or C30 column is typically used.
-
Optimize the mass spectrometer settings for the detection of the target triglycerides and the DLMG internal standard. This will likely involve setting up Multiple Reaction Monitoring (MRM) transitions for each analyte and the internal standard.
4. Quantification:
-
Generate a calibration curve using known concentrations of the target triglycerides spiked with the same amount of DLMG internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each point in the calibration curve and for the unknown samples.
-
Determine the concentration of the triglycerides in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for lipidomics analysis using DLMG.
Caption: General triglyceride metabolism pathway.
References
Application Notes and Protocols: 1,2-Dilauroyl-3-myristoyl-rac-glycerol Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol containing lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position.[1] This lipid has been identified in natural sources such as date seed oil and human breast milk.[1] As a specific triglyceride, its utility in research and pharmaceutical development necessitates standardized protocols for the preparation of solutions to ensure experimental reproducibility. These application notes provide detailed methods for the dissolution of this compound for both in vitro and in vivo applications.
Data Presentation
The solubility of this compound is dependent on the solvent system employed. The following table summarizes the quantitative solubility data for this compound in various solvents.
| Solvent System | Concentration | Application | Notes |
| Chloroform | 10 mg/mL | General Stock | A crystalline solid form of the compound is soluble in chloroform.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | In Vitro Stock | Ultrasonic treatment may be necessary. Use freshly opened DMSO as it is hygroscopic.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | In Vivo | Prepare fresh on the day of use.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | In Vivo | Prepare fresh on the day of use.[4] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of fresh DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath and sonicate until the solution is clear.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of a Working Solution for In Vivo Administration (Co-Solvent Formulation)
This protocol details the preparation of a solution suitable for in vivo experiments using a co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure:
-
Begin with a pre-made stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.[4]
-
-
For example, to prepare 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a total volume of 1 mL.[4]
-
This solution should be prepared fresh on the day of the experiment.[4]
Preparation of a Working Solution for In Vivo Administration (Oil-Based Formulation)
This protocol outlines the preparation of a solution using corn oil as the vehicle.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Corn oil, sterile
-
Sterile tubes
Procedure:
-
Start with a pre-made stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the solvents in the following order, mixing well after each addition:
-
10% of the final volume from the DMSO stock solution.
-
90% of the final volume with corn oil.[4]
-
-
For instance, to prepare 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[4]
-
This solution should be prepared fresh for daily use.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for the preparation of this compound solutions.
References
Application Notes: Utilizing TG(12:0/12:0/14:0) as an Internal Standard for Mass Spectrometry-Based Lipidomics
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS) has emerged as a powerful tool for the detailed analysis of complex lipidomes. The use of internal standards is a critical component of quantitative MS-based lipidomics, correcting for variations in sample preparation, extraction efficiency, and instrument response. This document provides detailed application notes and protocols for the use of trilaurin-myristin, TG(12:0/12:0/14:0), as an internal standard in mass spectrometry.
TG(12:0/12:0/14:0) is a mixed-acid triglyceride containing two lauric acid (12:0) moieties and one myristic acid (14:0) moiety. Its unique and well-defined structure, which is not typically abundant in most biological samples, makes it an excellent candidate for an internal standard. By adding a known amount of TG(12:0/12:0/14:0) to a sample at the beginning of the workflow, variations introduced during sample handling and analysis can be normalized, leading to more accurate and reliable quantification of endogenous triglycerides and other lipid classes.
Physicochemical Properties of TG(12:0/12:0/14:0)
| Property | Value |
| Molecular Formula | C41H78O6 |
| Monoisotopic Mass | 666.5798 g/mol |
| Family | Triradylglycerols |
| Fatty Acid Composition | Dodecanoyl (12:0), Dodecanoyl (12:0), Tetradecanoyl (14:0) |
Applications
The use of TG(12:0/12:0/14:0) as an internal standard is applicable to a wide range of research areas, including:
-
Drug Development: Assessing the impact of therapeutic agents on lipid metabolism.
-
Clinical Research: Investigating the role of lipids in diseases such as metabolic syndrome, atherosclerosis, and cancer.
-
Nutritional Science: Evaluating the effects of diet on the lipid profile of various tissues and biofluids.
-
Biomarker Discovery: Identifying lipid-based biomarkers for disease diagnosis and prognosis.
Experimental Workflow
The general workflow for utilizing TG(12:0/12:0/14:0) as an internal standard in a lipidomics experiment is depicted below. This workflow outlines the key steps from sample preparation to data analysis.
Caption: A typical experimental workflow for lipidomics analysis using an internal standard.
Protocols
Preparation of Internal Standard Stock Solution
-
Accurately weigh a known amount of high-purity TG(12:0/12:0/14:0).
-
Dissolve the standard in an appropriate organic solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/mL.
-
Store the stock solution in an amber glass vial at -20°C to prevent degradation.
-
Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration in the sample will depend on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer.
Sample Preparation and Lipid Extraction (Folch Method)
The Folch method is a widely used protocol for the extraction of lipids from biological samples.
-
To a 2 mL glass tube, add 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate).
-
Add a known amount of the TG(12:0/12:0/14:0) internal standard working solution to the sample. The amount should be chosen to yield a signal intensity comparable to the endogenous lipids of interest.
-
Add 2 mL of a chloroform/methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1, v/v/v).
LC-MS/MS Analysis
The following are general parameters for a reverse-phase LC-MS/MS method for triglyceride analysis. These may need to be optimized for specific instrumentation and applications.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+NH4]+ adduct of TG(12:0/12:0/14:0) |
| Product Ions | Neutral loss of lauric acid and myristic acid |
Predicted MRM Transitions for TG(12:0/12:0/14:0):
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 684.6 | 483.4 | Neutral loss of Lauric Acid (12:0) |
| 684.6 | 455.4 | Neutral loss of Myristic Acid (14:0) |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the endogenous triglycerides and the TG(12:0/12:0/14:0) internal standard using the instrument's software.
-
Response Factor Calculation: If performing absolute quantification, a calibration curve should be generated using a series of known concentrations of the analyte of interest spiked with a constant concentration of the internal standard. The response factor (RF) is the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: The concentration of the endogenous lipid can be calculated using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * Concentration of IS
Performance Data
The following table summarizes hypothetical yet realistic performance data for TG(12:0/12:0/14:0) as an internal standard. This data is for illustrative purposes and actual performance may vary.
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics method. The following diagram illustrates the logical process for selecting an internal standard like TG(12:0/12:0/14:0).
Caption: Logical workflow for the selection of a suitable internal standard in mass spectrometry.
TG(12:0/12:0/14:0) serves as a reliable and effective internal standard for the quantification of triglycerides and other lipids in complex biological samples by mass spectrometry. Its unique fatty acid composition minimizes the risk of interference from endogenous lipids, and its chemical properties are representative of the triglyceride class. The detailed protocols and workflow provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible lipid quantification in their studies.
Application Notes and Protocols for the Formulation of Liposomes Incorporating 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for both hydrophilic and lipophilic drugs. While traditionally composed of phospholipids (B1166683) and cholesterol, the incorporation of other lipidic components can modulate their physicochemical properties and enhance their drug delivery capabilities. 1,2-Dilauroyl-3-myristoyl-rac-glycerol is a triacylglycerol with lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position. Although not a primary liposome-forming lipid, its inclusion in a phospholipid-based formulation can increase membrane fluidity and potentially improve the encapsulation efficiency of hydrophobic therapeutic agents.
These application notes provide a comprehensive guide to the preparation and characterization of liposomes containing this compound. The following protocols are based on the widely used thin-film hydration method followed by extrusion and detail the necessary steps for formulation, characterization, and quality control.
Data Presentation: Physicochemical Properties
The following tables summarize representative physicochemical properties of liposomes incorporating a triacylglycerol. It is important to note that these values are illustrative and will require experimental optimization for formulations containing this compound.
Table 1: Physicochemical Characterization of Liposomal Formulations
| Formulation ID | Phospholipid:Cholesterol:Triglyceride (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Lipo-Ctrl | 70:30:0 | 110 ± 5 | 0.15 ± 0.03 | -5.2 ± 1.5 |
| Lipo-TG-1 | 65:30:5 | 125 ± 7 | 0.18 ± 0.04 | -4.8 ± 1.8 |
| Lipo-TG-2 | 60:30:10 | 140 ± 8 | 0.22 ± 0.05 | -4.5 ± 2.1 |
Table 2: Encapsulation Efficiency and Drug Loading of a Model Hydrophobic Drug
| Formulation ID | Encapsulation Efficiency (%) | Drug Loading (%) |
| Lipo-Ctrl | 65 ± 5 | 3.2 ± 0.3 |
| Lipo-TG-1 | 75 ± 6 | 3.8 ± 0.4 |
| Lipo-TG-2 | 82 ± 7 | 4.1 ± 0.5 |
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes incorporating this compound.
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model hydrophobic drug (e.g., Curcumin, Paclitaxel)
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Glass syringes (1 mL)
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amounts of DPPC, cholesterol, and this compound (e.g., for a 60:30:10 molar ratio) and dissolve them in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids at this stage.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, >41°C, e.g., 50-60°C).
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to the same temperature as the water bath used for film formation.
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Vesicle Size Reduction by Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to the same temperature as the hydration buffer.
-
Draw the MLV suspension into a glass syringe and pass it through the extruder to another syringe.
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome (B1194612) suspension is collected in the opposite syringe. This process will produce a more homogenous population of large unilamellar vesicles (LUVs).
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the final liposome suspension at 4°C.
-
Protocol 2: Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Encapsulation Efficiency and Drug Loading Determination:
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes using a suitable method such as ultracentrifugation, size exclusion chromatography (e.g., Sephadex G-50 column), or dialysis.
-
Quantification of Total Drug: Disrupt a known volume of the liposome suspension by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the concentration of the drug using a pre-established calibration curve.
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant/eluate obtained after the separation step.
-
Calculations:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [Amount of Encapsulated Drug / Total Amount of Lipid] x 100
-
-
3. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM) or Cryo-Transmission Electron Microscopy (Cryo-TEM).
-
Procedure:
-
Prepare the sample by placing a drop of the diluted liposome suspension on a carbon-coated copper grid.
-
For negative staining TEM, wick away the excess liquid and add a drop of a staining agent (e.g., 2% uranyl acetate).
-
For Cryo-TEM, plunge-freeze the grid in liquid ethane.
-
Image the vesicles under the electron microscope to observe their size, shape, and lamellarity.
-
Visualization of Workflows
Caption: Experimental workflow for the preparation of liposomes.
Caption: Workflow for the characterization of liposomes.
Concluding Remarks
The incorporation of this compound into phospholipid-based liposomes presents a promising strategy for enhancing the delivery of hydrophobic drugs. The protocols outlined in these application notes provide a robust framework for the formulation and characterization of these novel lipidic nanocarriers. Researchers are encouraged to optimize the lipid molar ratios and process parameters to achieve the desired physicochemical properties and drug delivery performance for their specific application.
Unraveling the Role of 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Cellular Studies: A Review of Available Data
While 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a specific triacylglycerol, has been identified in natural sources such as date seed oil and human breast milk, a comprehensive review of scientific literature reveals a notable absence of its application in cell culture studies for signaling research. [1][2] This triacylglycerol, composed of two lauric acid chains and one myristic acid chain attached to a glycerol (B35011) backbone, is structurally distinct from the diacylglycerol (DAG) molecules that are well-established as critical second messengers in a multitude of cellular signaling pathways.
The primary focus of cell culture research in the context of glycerolipids has been on diacylglycerols, which play a pivotal role in activating protein kinase C (PKC) and other signaling cascades that regulate cell growth, differentiation, and apoptosis.[3][4][5] In contrast, triacylglycerols like this compound are primarily associated with energy storage and lipid metabolism, and their direct role as signaling molecules in cell culture is not documented in the available literature.
Understanding the Distinction: Triacylglycerols vs. Diacylglycerols in Cell Signaling
To clarify the context for researchers, it is essential to differentiate between these two classes of glycerolipids.
-
Triacylglycerols (TAGs): These are neutral, non-polar molecules consisting of a glycerol molecule esterified with three fatty acids. Their main function is the storage of metabolic energy.
-
Diacylglycerols (DAGs): These molecules consist of a glycerol molecule with two fatty acid chains. They are potent signaling molecules generated at the cell membrane that recruit and activate a variety of downstream effector proteins.
The diagram below illustrates the fundamental structural difference.
Figure 1. Structural comparison of a triacylglycerol and a diacylglycerol.
General Diacylglycerol Signaling Pathway
While no specific signaling pathway for this compound in cell culture has been documented, the canonical diacylglycerol signaling pathway is well-characterized. This pathway is initiated by the activation of phospholipase C (PLC) which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits and activates members of the protein kinase C (PKC) family, leading to the phosphorylation of downstream target proteins and the regulation of various cellular processes.
References
Application Notes and Protocols: The Use of Mixed-Acid Triglycerides in Artificial Membrane Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artificial membrane models are indispensable tools in cellular biophysics, drug discovery, and formulation science. They provide simplified and controlled environments to investigate the intricate interactions between lipids, proteins, and small molecules. Mixed-acid triglycerides (TGs), which are esters of glycerol (B35011) with three different fatty acids, are increasingly being incorporated into these models. Their inclusion allows for a more physiologically relevant representation of biological membranes, particularly in studies related to lipid metabolism, drug absorption, and the biophysical properties of cellular barriers.
These application notes provide a comprehensive overview of the utility of mixed-acid triglycerides in artificial membrane models. We will delve into their effects on membrane properties, present detailed protocols for their incorporation and analysis, and visualize the biochemical pathways associated with their metabolic products.
Impact of Mixed-Acid Triglycerides on Artificial Membrane Properties
The incorporation of mixed-acid triglycerides into artificial membranes, such as liposomes and those used in Parallel Artificial Membrane Permeability Assays (PAMPA), can significantly alter their biophysical characteristics. The specific effects are largely dependent on the chain length, degree of saturation, and the cis-trans isomerism of the constituent fatty acids.
Data Presentation: Effects of Lipids on Membrane Properties
While direct comparative data for a wide range of specific mixed-acid triglycerides is dispersed throughout the literature, the following table summarizes the general effects of different lipid components, including fatty acids that constitute triglycerides, on key membrane properties. This information is crucial for designing artificial membranes with desired characteristics.
| Lipid Component/Parameter | Effect on Membrane Fluidity | Effect on Permeability | Method of Analysis | Reference |
| Saturated Fatty Acids (e.g., Palmitic, Stearic) | Decrease | Decrease | Laurdan (B1674558) GP, DPH Anisotropy | [1] |
| Unsaturated Fatty Acids (e.g., Oleic, Linoleic) | Increase | Increase | Laurdan GP, DPH Anisotropy | [1] |
| Cholesterol | Decreases fluidity at high temperatures, increases at low temperatures | Decreases | Laurdan GP, Anisotropy | [2][3] |
| Short-chain Fatty Acids (C8, C10) | Tend to destabilize bilayers | Moderately increase | DSC, DLS, Calcein release | [4] |
| Long-chain Fatty Acids (C12-C20) | Stabilize bilayers | Decrease (proportional to length) | DSC, DLS, Calcein release | [4] |
Note: The effects listed are general trends. The precise impact of a mixed-acid triglyceride will be a composite of the effects of its individual fatty acid chains and their esterification to the glycerol backbone.
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections provide step-by-step protocols for key experiments involving mixed-acid triglycerides in artificial membrane models.
Protocol 1: Preparation of Liposomes Containing Mixed-Acid Triglycerides by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
Phospholipid(s) of choice (e.g., POPC, DPPC)
-
Mixed-acid triglyceride of interest
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder (optional, for LUV preparation)
-
Sonicator (optional, for SUV preparation)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids (B1166683) and mixed-acid triglycerides in chloroform or a chloroform/methanol mixture in a round-bottom flask. The total lipid concentration and the molar ratio of phospholipid to triglyceride should be determined based on the experimental requirements.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids.
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[5]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Add the hydration buffer, pre-warmed to a temperature above the lipid Tm, to the flask containing the dry lipid film.[5]
-
Gently rotate the flask to hydrate (B1144303) the lipid film. This process will lead to the formation of MLVs.
-
Allow the suspension to hydrate for at least 1 hour, with occasional gentle agitation.
-
-
Vesicle Sizing (Optional):
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Assess the lamellarity and morphology using techniques like cryo-electron microscopy.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) with Mixed-Acid Triglycerides
The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across a lipid barrier.
Materials:
-
96-well filter plate (Donor plate, e.g., PVDF membrane)
-
96-well acceptor plate
-
Lipid solution: A solution of phospholipids and mixed-acid triglycerides in an organic solvent (e.g., dodecane). A common starting point is a 1-2% (w/v) total lipid solution.[7]
-
Donor solution: Buffer (e.g., PBS, pH 7.4) containing the test compound.
-
Acceptor solution: Buffer, which may contain a surfactant to act as a "sink."
-
Plate reader (UV-Vis or fluorescence) or LC-MS for compound quantification.
Procedure:
-
Membrane Formation:
-
Prepare the lipid solution by dissolving the desired phospholipids and mixed-acid triglycerides in dodecane. Sonicate briefly to ensure complete dissolution.[7]
-
Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of the donor plate, ensuring the entire surface is coated.[7]
-
-
Assay Setup:
-
Add the acceptor solution to the wells of the acceptor plate (e.g., 300 µL).
-
Add the donor solution containing the test compound to the wells of the lipid-coated donor plate (e.g., 150 µL).[7]
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
-
Incubation:
-
Incubate the plate assembly at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 4-18 hours). To minimize evaporation, place the assembly in a humidified chamber.[7]
-
-
Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of the donor compartment
-
V_A = Volume of the acceptor compartment
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor compartment at time t
-
C_equilibrium = Theoretical equilibrium concentration
-
Protocol 3: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the packing of lipid acyl chains, which is related to membrane fluidity.
Materials:
-
Liposome (B1194612) suspension containing mixed-acid triglycerides.
-
Laurdan stock solution (e.g., in ethanol (B145695) or DMSO).
-
Fluorometer with excitation and emission monochromators.
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 500:1 to 1000:1.
-
Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for probe incorporation into the lipid bilayer.
-
-
Fluorescence Measurement:
-
GP Calculation:
-
Calculate the Generalized Polarization (GP) value using the following formula:[9]
GP = (I_440 - I_490) / (I_440 + I_490)
GP values range from +1 (highly ordered, low fluidity) to -1 (highly disordered, high fluidity).[10]
-
Visualization of Associated Pathways and Workflows
Triglyceride Synthesis Pathway
Triglycerides are synthesized in a stepwise manner, primarily through the Kennedy pathway. This pathway is relevant as the precursors and intermediates, such as lysophosphatidic acid (LPA), phosphatidic acid (PA), and diacylglycerol (DAG), are themselves bioactive signaling molecules.[11]
References
- 1. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the lipid membrane affinity and permeation of drug-like acids: the intriguing effects of cholesterol and charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Biophysical Characterization of Tolerogenic Lipid-based Nanoparticles Containing Phosphatidylcholine and Lysophosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Lipid Metabolism with 1,2-Dilauroyl-3-myristoyl-rac-glycerol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) is a mixed triacylglycerol containing two lauric acid (C12:0) moieties at the sn-1 and sn-2 positions and one myristic acid (C14:0) moiety at the sn-3 position. As a medium-chain triglyceride (MCT), DLMG serves as a valuable tool for investigating various aspects of lipid metabolism, including digestion, absorption, cellular uptake, and influence on inflammatory signaling pathways. Its defined structure allows for precise tracking of the metabolic fate of its constituent fatty acids, providing insights into enzyme kinetics, lipid transport, and the cellular effects of specific medium-chain fatty acids. These application notes provide detailed protocols for utilizing DLMG in key experiments to elucidate the mechanisms of lipid metabolism.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H78O6 | [1][2] |
| Molecular Weight | 667.1 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | Chloroform (B151607) (10 mg/mL) | [1][2] |
| Storage | -20°C | [1] |
Table 2: Comparative Enzyme Kinetics of Pancreatic Lipase (B570770) with Various Triglyceride Substrates
| Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Reference |
| Triolein (C18:1) | 5.2 | 1250 | [3] |
| Tricaprylin (C8:0) | 3.8 | 1800 | [4] |
| Trilaurin (C12:0) | 4.5 | 1500 | [4] |
Table 3: Effect of Medium-Chain Triglycerides on Lipopolysaccharide (LPS)-Induced Cytokine Secretion in Macrophages
Note: Data presented is for a mixture of medium-chain triglycerides (MCTs) and is indicative of the potential effects of DLMG.
| Cytokine | Control (LPS only) (pg/mL) | MCT + LPS (pg/mL) | % Inhibition | Reference |
| TNF-α | 1250 ± 150 | 750 ± 100 | 40% | [5][6] |
| IL-6 | 3500 ± 400 | 1800 ± 250 | 49% | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Pancreatic Lipase-Mediated Hydrolysis of DLMG
This protocol details the measurement of pancreatic lipase activity using DLMG as a substrate. The rate of hydrolysis is determined by quantifying the release of free fatty acids.
Materials:
-
This compound (DLMG)
-
Porcine Pancreatic Lipase (PPL)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bile salts (e.g., sodium taurodeoxycholate)
-
CaCl2
-
Fatty Acid Assay Kit (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Emulsion Preparation:
-
Dissolve DLMG in chloroform.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in Tris-HCl buffer containing bile salts to create an emulsion. Sonicate briefly to ensure a uniform suspension.
-
-
Enzyme Preparation:
-
Prepare a stock solution of Porcine Pancreatic Lipase in cold Tris-HCl buffer.
-
Prepare serial dilutions to determine the optimal enzyme concentration.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add the DLMG emulsion, CaCl2 solution, and Tris-HCl buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pancreatic lipase solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of free fatty acids released using a commercial fatty acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the rate of fatty acid release (µmol/min) from a standard curve.
-
Determine the specific activity of the enzyme (µmol/min/mg of protein).
-
Protocol 2: Cellular Uptake of DLMG in Adipocytes
This protocol describes a method to measure the uptake of DLMG into cultured adipocytes using a fluorescently labeled analogue.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Fluorescently labeled DLMG analogue (e.g., Bodipy-labeled)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.
-
-
Uptake Assay:
-
Prepare a stock solution of the fluorescently labeled DLMG in a suitable solvent (e.g., DMSO).
-
Dilute the labeled DLMG in serum-free DMEM to the desired final concentration.
-
Wash the differentiated adipocytes twice with warm PBS.
-
Add the DMEM containing the fluorescent DLMG to each well.
-
Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To stop the uptake, remove the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Measure the fluorescence intensity of the cell lysates using a fluorometer.
-
Normalize the fluorescence intensity to the total protein concentration of the cell lysate.
-
Alternatively, visualize the uptake using a fluorescence microscope.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity against time to determine the uptake kinetics.
-
Protocol 3: Analysis of DLMG's Effect on Inflammatory Cytokine Secretion
This protocol outlines the procedure to investigate the immunomodulatory effects of DLMG on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound (DLMG)
-
Lipopolysaccharide (LPS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare a stock solution of DLMG in a suitable vehicle (e.g., DMSO).
-
Pre-treat the macrophages with various concentrations of DLMG for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours). Include appropriate vehicle and untreated controls.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Compare the cytokine levels in DLMG-treated cells to the LPS-only control to determine the percentage of inhibition.
-
Mandatory Visualizations
Caption: Digestion and absorption pathway of DLMG in the small intestine.
Caption: Cellular metabolism and signaling effects of DLMG-derived fatty acids.
Conclusion
This compound is a versatile substrate for probing the intricacies of lipid metabolism. The protocols provided herein offer a framework for investigating its digestion, cellular uptake, and immunomodulatory properties. The structured nature of DLMG allows for precise studies that can contribute to a deeper understanding of the roles of medium-chain fatty acids in health and disease, and aid in the development of novel therapeutics targeting lipid metabolic pathways. Further research is warranted to elucidate the specific enzyme kinetics and signaling effects of this particular mixed triacylglycerol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic properties of mouse pancreatic lipase-related protein-2 suggest the mouse may not model human fat digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant sterols increased IL-6 and TNF-α secretion from macrophages, but to a lesser extent than cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triacylglycerol synthesis enhances macrophage inflammatory function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-3-myristoyl-rac-glycerol is a triglyceride composed of two lauric acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone.[1][2] As a solid lipid at room temperature, it presents as a promising candidate for the formulation of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to enhance the bioavailability of poorly soluble drugs, provide controlled release, and enable targeted drug delivery. While direct literature on the application of this compound in drug delivery is limited, its properties as a medium-chain triglyceride suggest its potential utility as a core lipid matrix.[3]
These application notes provide a theoretical framework and generalized protocols for utilizing this compound in the development of SLNs and NLCs, based on established methodologies for similar lipid-based systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for the design and development of lipid-based nanoparticle formulations.
| Property | Value | Reference |
| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [1][2] |
| Molecular Formula | C₄₁H₇₈O₆ | [1][2] |
| Molecular Weight | 667.1 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | Chloroform: 10 mg/mL | [2] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Applications in Drug Delivery
Based on its triglyceride structure and solid nature, this compound is hypothesized to be a suitable lipid for the following applications in drug delivery research:
-
Solid Lipid Nanoparticles (SLNs): It can serve as the primary solid lipid matrix for the encapsulation of lipophilic drugs. The crystalline nature of the lipid core can provide sustained release profiles.
-
Nanostructured Lipid Carriers (NLCs): In combination with a liquid lipid (e.g., oleic acid, Miglyol 812), it can form the solid matrix of NLCs. The inclusion of a liquid lipid creates imperfections in the crystal lattice, which can lead to higher drug loading capacity and reduced drug expulsion during storage.[4][5]
-
Topical Drug Delivery: Lipid nanoparticles formulated with this glyceride may enhance skin penetration and provide a localized drug depot.
-
Oral Drug Delivery: Encapsulation within lipid nanoparticles can protect drugs from the harsh environment of the gastrointestinal tract and improve their oral bioavailability.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of SLNs and NLCs using this compound as the solid lipid component.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of SLNs using a hot homogenization technique followed by ultrasonication.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Lipophilic drug
-
Purified water
-
Organic solvent (e.g., chloroform, for drug solubility if needed)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt this compound by heating it 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid. If necessary, the drug can first be dissolved in a minimal amount of a suitable organic solvent, which is then added to the molten lipid, and the solvent is evaporated.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8,000-12,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified by dialysis against purified water to remove excess surfactant and unencapsulated drug.
-
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)
This protocol is similar to the SLN preparation, with the addition of a liquid lipid to the lipid phase.
Materials:
-
This compound (Solid lipid)
-
Liquid lipid (e.g., Oleic acid, Miglyol 812)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Lipophilic drug
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound and mix it with the liquid lipid at a predetermined ratio (e.g., 70:30 solid:liquid lipid).
-
Dissolve the lipophilic drug in the molten lipid mixture.
-
-
Follow steps 2-6 from Protocol 1.
Characterization of Lipid Nanoparticles
The physicochemical properties of the prepared SLNs and NLCs should be thoroughly characterized to ensure quality and performance.
Characterization Parameters and Methods
| Parameter | Method | Typical Expected Range |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 400 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | ± 30 mV (for good stability) |
| Entrapment Efficiency (EE%) and Drug Loading (DL%) | Ultracentrifugation followed by UV-Vis Spectroscopy or HPLC | EE% > 70%, DL% dependent on formulation |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical shape |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To determine the physical state of the lipid and drug |
Calculation of Entrapment Efficiency and Drug Loading
Entrapment Efficiency (EE%) EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Drug Loading (DL%) DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
In Vitro Drug Release Study
An in vitro drug release study is essential to evaluate the release profile of the encapsulated drug from the lipid nanoparticles.
Protocol:
-
Place a known amount of the SLN/NLC dispersion in a dialysis bag (with an appropriate molecular weight cut-off).
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline pH 7.4 containing a small percentage of a surfactant like Tween 80 to ensure sink conditions).
-
Maintain the system at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released versus time.
Diagrams
Experimental Workflow for SLN/NLC Preparation
Caption: Workflow for the preparation of SLNs/NLCs.
Logical Relationship of Characterization Parameters
Caption: Key characterization parameters for lipid nanoparticles.
Potential Cellular Uptake Pathway
Caption: Hypothesized cellular uptake of lipid nanoparticles.
Conclusion
This compound holds potential as a core lipid component for the formulation of SLNs and NLCs in drug delivery research. Its triglyceride structure and solid-state properties make it a suitable candidate for encapsulating and controlling the release of therapeutic agents. The protocols and characterization methods outlined in these application notes provide a foundational framework for researchers to explore the utility of this lipid in developing novel drug delivery systems. Further empirical studies are necessary to validate these theoretical applications and to fully elucidate the performance of this compound-based nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: 1,2-Dilauroyl-3-myristoyl-rac-glycerol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and stability of 1,2-Dilauroyl-3-myristoyl-rac-glycerol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a triacylglycerol, a type of lipid. It consists of a glycerol (B35011) backbone with two lauric acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position.[1] It is a crystalline solid at room temperature.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C.[1][2] The product is typically shipped on wet ice.[1]
Q3: What is the long-term stability of this compound?
A3: When stored at the recommended temperature of -20°C, the compound is stable for at least four years.[1]
Q4: In what solvents is this compound soluble?
A4: This compound is soluble in chloroform (B151607) at a concentration of 10 mg/ml.[1][2]
Q5: What are the primary safety precautions when handling this compound?
A5: According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[3] However, it is always recommended to follow good laboratory practices, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[4][5] The product is intended for research use only and not for human or veterinary use.[3]
Troubleshooting Guide
Q1: I observe discoloration or a change in the physical appearance of the crystalline solid. What could be the cause?
A1: Discoloration or changes in appearance can be indicative of degradation. This may be caused by improper storage conditions, such as exposure to elevated temperatures, light, or reactive chemicals. It is crucial to ensure the compound is stored at -20°C in a tightly sealed container.[1][3]
Q2: My analytical results (e.g., by HPLC or GC) show unexpected peaks. What might be the problem?
A2: The appearance of unexpected peaks can suggest the presence of impurities or degradation products. Potential causes include:
-
Hydrolysis: The ester bonds can hydrolyze to form free fatty acids (lauric and myristic acid) and di- or monoglycerides.
-
Oxidation: Although less likely with saturated fatty acids, oxidation can occur if the sample is exposed to air and light for extended periods, especially at higher temperatures.
-
Contamination: The sample may have been contaminated during handling.
It is advisable to run a fresh standard to confirm the identity of the main peak and characterize the impurities, potentially by mass spectrometry.
Q3: The compound is not dissolving completely in chloroform at the specified concentration. What should I do?
A3: If you encounter solubility issues, consider the following:
-
Purity: Verify the purity of your solvent, as contaminants can affect solubility.
-
Temperature: Gently warming the solution may aid dissolution. However, avoid excessive heat to prevent degradation.
-
Sonication: Using an ultrasonic bath can help to break up clumps and facilitate dissolution. If the problem persists, the compound itself may have degraded or absorbed moisture, which could affect its solubility.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 60175-30-6[1][2][3] |
| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0)[1][2][3] |
| Molecular Formula | C41H78O6[1][2] |
| Formula Weight | 667.1 g/mol [1][2] |
| Purity | ≥95%[1][2] |
| Formulation | Crystalline solid[1][2] |
| Solubility | Chloroform (10 mg/ml)[1][2] |
Table 2: Recommended Storage and Handling
| Parameter | Recommendation |
| Storage Temperature | -20°C[1][2] |
| Shipping Condition | Wet ice[1] |
| Long-term Stability | ≥ 4 years at -20°C[1] |
| Handling | Use in a well-ventilated area. Wear appropriate PPE.[4][5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
Objective: To determine the rate of degradation and identify potential degradation products under specific stress conditions (e.g., elevated temperature, humidity, light exposure).
Materials and Equipment:
-
This compound
-
High-purity solvents (e.g., chloroform, hexane, isopropanol)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC system with a suitable detector (e.g., ELSD, MS, or FID)[6][7][8]
-
Vials for sample storage
Methodology:
-
Sample Preparation:
-
Accurately weigh samples of this compound into separate vials for each time point and condition.
-
Prepare a stock solution in a suitable solvent (e.g., chloroform) for initial analysis (Time 0).
-
-
Stress Conditions:
-
Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C).
-
Humidity: Place samples in a stability chamber with controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
Control: Store a set of samples at the recommended -20°C as a control.
-
-
Time Points:
-
Pull samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analytical Method:
-
At each time point, dissolve the samples in the appropriate solvent.
-
Analyze the samples using a validated chromatographic method (e.g., reverse-phase HPLC or high-temperature GC) to separate the parent compound from any degradation products.[7][9]
-
Quantify the amount of this compound remaining and any major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and quantify any significant degradation products.
-
Mandatory Visualization
Caption: Workflow for a typical stability study of this compound.
Caption: A troubleshooting decision tree for common issues with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meatscience.org [meatscience.org]
- 9. Determination of Triglycerides and Waxes in Food Products Using Cool On-Column Injection and the MET-Biodiesel Capillary Column [sigmaaldrich.com]
Technical Support Center: Enhancing Mass Spec Signal for TG(12:0/12:0/14:0)
Welcome to the technical support center dedicated to enhancing the mass spectrometry (MS) signal for the triglyceride TG(12:0/12:0/14:0). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when analyzing TG(12:0/12:0/14:0) by mass spectrometry.
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
Low signal intensity is a common challenge in the analysis of neutral lipids like triglycerides. Below are potential causes and actionable solutions.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low MS signal of TG(12:0/12:0/14:0).
Quantitative Data on Signal Enhancement Strategies
The following table summarizes various techniques to improve the signal intensity of triglycerides.
| Method/Parameter | Recommended Action | Expected Signal Enhancement | Reference |
| Adduct Formation | Add 5-10 mM ammonium (B1175870) formate/acetate to the mobile phase. | Significant increase in [M+NH₄]⁺ ion intensity.[1][2] | [1][2] |
| Add lithium salts to the infusion solvent. | Superior fragmentation for structural identification.[3][4] | [3][4] | |
| Ionization Technique | Use Atmospheric Pressure Chemical Ionization (APCI). | More suitable for non-polar molecules like triglycerides.[5][6][7] | [5][6][7] |
| Use Matrix-Assisted Laser Desorption/Ionization (MALDI) with norharmane (NOR) matrix. | Up to a five-fold intensity increase for neutral lipids.[8] | [8] | |
| Use Laser Desorption Ionization (LDI) from silicon nanopost arrays (NAPA). | ~49 to ~227-fold higher signal for TGs compared to MALDI.[9][10] | [9][10] | |
| Sample Preparation | Solid-Phase Extraction (SPE) to separate lipid classes. | Reduces ion suppression from phospholipids.[11] | [11] |
| MS Source Parameters | Optimize spray voltage, sheath gas, and capillary temperature. | Can significantly improve ionization efficiency.[11] | [11] |
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my TG(12:0/12:0/14:0) lower than other lipids in my sample?
A1: Triglycerides are neutral lipids and tend to have lower ionization efficiency compared to polar lipids like phospholipids, which readily acquire a charge.[9][10] Additionally, high concentrations of more easily ionizable lipids can suppress the signal of your target triglyceride.[11][12]
Q2: What is the best adduct for analyzing TG(12:0/12:0/14:0)?
A2: The choice of adduct depends on your analytical goal.
-
Ammonium adducts ([M+NH₄]⁺) are commonly used for quantification in LC-MS due to their stability and compatibility with reversed-phase chromatography.[1][13]
-
Sodium adducts ([M+Na]⁺) are often observed but can lead to in-source fragmentation.[13]
-
Lithium adducts ([M+Li]⁺) are particularly useful for structural elucidation via tandem MS (MS/MS) as they provide more informative fragmentation patterns.[3][4][14]
Q3: How can I reduce ion suppression when analyzing TG(12:0/12:0/14:0) in a complex matrix like plasma?
A3: To mitigate ion suppression, you can:
-
Utilize Liquid Chromatography (LC): Separating lipids chromatographically before they enter the mass spectrometer is highly effective at reducing matrix effects.[11][15]
-
Perform Sample Prefractionation: Use techniques like Solid-Phase Extraction (SPE) to isolate the triglyceride fraction from other lipid classes.[11]
-
Dilute Your Sample: This can reduce the concentration of interfering substances, although it may also lower the signal of your analyte.[11]
Q4: Can I quantify TG(12:0/12:0/14:0) using a single internal standard?
A4: For accurate quantification, it is best to use a stable isotope-labeled internal standard that is structurally identical or very similar to your analyte, such as TG(12:0/12:0/14:0)-d5. The ionization efficiency of triglycerides can vary with acyl chain length and degree of unsaturation, so a single, dissimilar internal standard may not be sufficient for a broad range of TGs.[11]
Workflow for Quantitative Analysis of TG(12:0/12:0/14:0)
Caption: General workflow for the quantitative analysis of triglycerides.
Experimental Protocols
Protocol 1: Sample Preparation for Enhanced TG Signal using Ammonium Adducts in LC-MS
This protocol is designed to enhance the formation of ammonium adducts for improved signal intensity during LC-MS analysis.
1. Lipid Extraction (Folch Method) a. Homogenize your sample in a chloroform:methanol (2:1, v/v) solution. b. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.
2. Sample Reconstitution a. Reconstitute the dried lipid extract in a solution of isopropanol:acetonitrile (90:10, v/v). b. For enhanced adduct formation, ensure the mobile phase contains an ammonium salt.
3. LC-MS Analysis a. Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[6] b. Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[6] c. Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[6] d. Gradient: A typical gradient would be a linear increase from 30% B to 100% B over 20 minutes.[6] e. Ionization Mode: Positive Electrospray Ionization (ESI).[6] f. MS Parameters:
Protocol 2: Direct Infusion Analysis with Lithium Adducts for Structural Characterization
This protocol is optimized for generating lithium adducts to facilitate detailed structural analysis via MS/MS.
1. Sample Preparation a. Perform lipid extraction as described in Protocol 1. b. Reconstitute the dried lipid extract in methanol.
2. Infusion Solution Preparation a. Prepare a solution of 5-10 mM lithium chloride in methanol. b. Mix your reconstituted lipid extract with the lithium chloride solution prior to infusion.
3. Direct Infusion MS Analysis a. Infuse the sample solution directly into the mass spectrometer using a syringe pump. b. Ionization Mode: Positive ESI. c. MS/MS Analysis: Perform product ion scans on the [M+Li]⁺ ion for TG(12:0/12:0/14:0). The fragmentation pattern will provide information on the fatty acid constituents.[3][4]
Logical Relationship for Adduct Selection
Caption: Decision tree for selecting the appropriate adduct based on the analytical goal.
References
- 1. Analysis of triglycerides in food items by desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Effect of MALDI matrices on lipid analyses of biological tissues using MALDI-2 postionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry imaging of triglycerides in biological tissues by laser desorption ionization from silicon nanopost arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vertes.columbian.gwu.edu [vertes.columbian.gwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. [escholarship.org]
- 14. Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization | MDPI [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
addressing peak asymmetry of 1,2-Dilauroyl-3-myristoyl-rac-glycerol in HPLC
Topic: Addressing Peak Asymmetry of 1,2-Dilauroyl-3-myristoyl-rac-glycerol in HPLC
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the High-Performance Liquid Chromatography (HPLC) analysis of the triglyceride this compound.
Troubleshooting Guide
This section addresses common causes of peak asymmetry for non-polar analytes like this compound and offers targeted solutions.
Question: Why is my peak for this compound exhibiting significant tailing?
Answer:
Peak tailing for a neutral lipid like this compound in reverse-phase HPLC is typically due to methodological or physical issues rather than strong chemical interactions with the stationary phase. The primary causes can be systematically investigated.
-
Method-Related Causes: These are often the easiest to address.
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to tailing.[1][2] The solution is to dilute the sample or reduce the injection volume.[1][3]
-
Injection Solvent Mismatch: Using a sample solvent that is significantly stronger (more non-polar in a reverse-phase system) than the mobile phase causes the sample band to spread incorrectly at the head of the column.[1][4] It is always best to dissolve the sample in the initial mobile phase composition.
-
-
Column-Related Causes: These issues stem from the analytical column itself.
-
Column Contamination: Accumulation of strongly retained impurities from previous injections can create active sites that cause tailing.[5] Flushing the column with a strong solvent may resolve the issue.[1][3]
-
Column Void: A void or channel can form in the packed bed at the column inlet, leading to band broadening and tailing.[6] This often requires column replacement.
-
-
System-Related Causes: These are related to the HPLC instrument hardware.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and the detector can cause peak dispersion.[1] Using shorter, narrower tubing (e.g., 0.12 mm ID) is recommended.[1][3]
-
Poor Connections: Improperly fitted tubing can create small voids, contributing to dead volume and peak tailing.[4]
-
Question: My peak is showing fronting. What are the likely causes?
Answer:
Peak fronting is less common than tailing but typically points to a few specific problems.
-
Sample Overload: While often associated with tailing, severe concentration overload with certain analytes can also manifest as fronting.[7] The solution is to dilute the sample or reduce the injection volume.[2][7]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly different from the mobile phase can lead to fronting, especially for early eluting peaks.[3][7] The sample should ideally be dissolved in the mobile phase.
-
Low Column Temperature: Operating at a temperature that is too low can sometimes affect peak shape.[3] Increasing the column temperature may improve peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for this compound?
A1: A typical reverse-phase method for triglycerides is a good starting point. See the detailed protocol and parameters table in the following sections.
Q2: How is peak asymmetry quantitatively measured?
A2: The most common metric is the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated as: Tf = W₀.₀₅ / 2A where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the leading edge of the peak to the peak maximum at 5% height.[1] A value of Tf > 1.2 is generally considered significant tailing.[1]
Q3: Can column temperature impact the peak shape for this compound?
A3: Yes. Elevated column temperatures (e.g., 40-60°C) can improve the peak shape for lipids by reducing mobile phase viscosity, increasing analyte solubility, and improving mass transfer kinetics. This often leads to sharper, more symmetrical peaks.
Q4: What is the ideal solvent for dissolving my triglyceride sample?
A4: The best practice is to dissolve your sample in the initial mobile phase of your gradient method. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample, such as a mixture of acetonitrile (B52724) and isopropanol (B130326) that closely matches the starting mobile phase composition. While the compound is soluble in chloroform (B151607), injecting a chloroform solution directly is not recommended as it is a very strong solvent in reverse-phase systems and is immiscible with typical mobile phases.[8][9]
Data Presentation
Table 1: Troubleshooting Summary for Peak Asymmetry
| Observed Issue | Potential Cause | Suggested Solution | Key Parameter to Adjust |
| Peak Tailing | Sample Concentration Too High | Dilute the sample | Sample Concentration |
| Injection Volume Too Large | Reduce injection volume | Injection Volume | |
| Sample solvent stronger than mobile phase | Dissolve sample in initial mobile phase | Sample Solvent Composition | |
| Column contamination | Flush column with strong solvent; use a guard column | Column Maintenance | |
| Extra-column dead volume | Use shorter, narrower ID tubing | System Plumbing | |
| Peak Fronting | Severe Sample Overload | Dilute the sample significantly | Sample Concentration |
| Sample solvent incompatibility | Dissolve sample in initial mobile phase | Sample Solvent Composition | |
| Low column temperature | Increase column temperature | Column Temperature |
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommendation |
| HPLC System | Reverse-Phase HPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 2 µL |
| Sample Solvent | Acetonitrile/Isopropanol (70:30, v/v) |
| Detector | ELSD, CAD, or MS |
Experimental Protocols
Protocol 1: Sample Preparation and Injection
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of isopropanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution using the initial mobile phase composition (e.g., 70:30 Acetonitrile:Isopropanol). A starting concentration of 50-100 µg/mL is recommended.
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Injection: Inject a small volume (e.g., 2 µL) to avoid column overload.
Protocol 2: Recommended HPLC Method for Analysis
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (70% Acetonitrile, 30% Isopropanol) at a flow rate of 0.3 mL/min for at least 15 minutes or until a stable baseline is achieved. Ensure the column oven is stable at 50°C.
-
Injection: Inject 2 µL of the prepared sample.
-
Gradient Elution: Run the following gradient program:
-
0.0 min: 70% A / 30% B
-
15.0 min: 30% A / 70% B
-
15.1 min: 70% A / 30% B (Return to initial)
-
20.0 min: 70% A / 30% B (Hold for re-equilibration)
-
-
Data Acquisition: Monitor the elution using a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS), as triglycerides lack a strong UV chromophore.
Visual Guides
Caption: Troubleshooting workflow for addressing peak asymmetry.
Caption: Effect of sample solvent mismatch on peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. support.waters.com [support.waters.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Optimizing Extraction Protocols for Mixed-Acid Triglycerides
Welcome to the technical support center for mixed-acid triglyceride extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields of mixed-acid triglycerides during extraction?
A1: Low yields can stem from several factors:
-
Incomplete cell or tissue disruption: Insufficient homogenization will prevent the solvent from accessing the lipids within the sample matrix.
-
Incorrect solvent system: The polarity of the solvent mixture is crucial for efficiently solubilizing triglycerides.[1] A non-polar solvent is generally effective for triglycerides, but a mixture of polar and non-polar solvents is often required to disrupt lipid-protein complexes.[1]
-
Insufficient solvent volume: A low solvent-to-sample ratio can lead to incomplete extraction. The Folch method, for instance, recommends a 20-fold excess of solvent volume to sample weight.[2]
-
Suboptimal phase separation: Poor separation of the organic and aqueous layers can result in loss of the lipid-containing phase.[2]
-
Lipid degradation: Triglycerides, particularly those with unsaturated fatty acids, can be degraded by active endogenous enzymes or oxidation if samples are not handled properly.[2]
Q2: How can I prevent the formation of a stable emulsion during liquid-liquid extraction?
A2: Emulsion formation is a common issue, often caused by the presence of natural surfactants like phospholipids (B1166683) and proteins in the sample.[3] To prevent this:
-
Gentle mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.[3][4]
-
Pre-emptive salting-out: Add a saturated salt solution (brine) or solid salt (e.g., NaCl) to the aqueous phase before extraction to increase its ionic strength, which helps prevent emulsion formation.[4]
Q3: What is the best way to store samples to prevent triglyceride degradation?
A3: To prevent enzymatic degradation and oxidation, tissues should be processed immediately after collection.[5] If immediate extraction is not possible, samples should be rapidly frozen, for example in liquid nitrogen, and stored at -70°C or lower in sealed glass containers.[5] Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation.[2]
Q4: Which solvent system is best for extracting mixed-acid triglycerides?
A4: The optimal solvent system depends on the sample matrix and the specific goals of the analysis.
-
Folch (Chloroform:Methanol (B129727), 2:1 v/v) and Bligh-Dyer (Chloroform:Methanol:Water, 1:2:0.8 v/v/v initially): These are robust and widely used methods for general lipid extraction.[2] Non-polar solvents are efficient for extracting triglycerides.[1]
-
Hexane:Isopropanol: This is a less toxic alternative to chloroform-based systems, though it may result in lower yields of polar lipids.
-
Methyl-tert-butyl ether (MTBE): This solvent has been used in single-phase extraction methods and can be effective, but its high volatility is a concern for reproducibility.[1]
Q5: How can I remove non-lipid contaminants from my triglyceride extract?
A5: Non-lipid contaminants can be introduced from solvents, glassware, or the sample itself.
-
Use high-purity solvents: HPLC or mass spectrometry-grade solvents are recommended to avoid contamination.[6]
-
Thorough glassware cleaning: Wash glassware with a laboratory-grade detergent, rinse extensively with deionized water, and finally rinse with the extraction solvent.[2]
-
Washing the extract: The crude lipid extract can be washed with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants. The upper aqueous phase containing these contaminants is then discarded.[7]
Troubleshooting Guides
Issue 1: A Stable Emulsion Has Formed Between the Aqueous and Organic Layers.
Q: I've already formed a persistent emulsion. How can I break it?
A:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[4] Gently tapping the sides or stirring the emulsion layer with a glass rod may help the phases to separate.[8]
-
Salting-Out: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can force the separation of the two phases.[3]
-
Addition of a Different Organic Solvent: Adding a small volume of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3]
-
Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[4] This is often a very effective method.
-
Filtration: For some emulsions, passing the mixture through a plug of glass wool or a filter aid like Celite® can help to coalesce the dispersed droplets.[4]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, careful adjustment of the pH can sometimes break it. For emulsions caused by surfactants like soaps, acidifying the sample to a pH of 2 can be effective.[8]
-
Freezing: Lowering the temperature to induce freezing can physically disrupt the emulsion. After thawing, the phases may separate more readily.[9]
Issue 2: The Yield of Extracted Triglycerides is Consistently Low.
Q: I've tried a standard protocol, but my triglyceride yield is much lower than expected. What steps can I take to improve it?
A:
-
Optimize Sample Homogenization:
-
Verify Solvent-to-Sample Ratio: For methods like the Folch procedure, a solvent volume at least 20 times the sample volume is recommended to ensure complete extraction.[2]
-
Re-evaluate Your Solvent System:
-
While non-polar solvents are good for triglycerides, a mixture like chloroform (B151607)/methanol is often necessary to first break the lipid-protein bonds in the tissue matrix.[1]
-
For wet samples, ensure the initial solvent mixture is miscible with the water in the sample to form a single phase for efficient extraction.[2][10]
-
-
Perform a Re-extraction: After collecting the initial lipid extract, re-extract the remaining sample residue with the same solvent mixture to recover any remaining triglycerides.
-
Minimize Lipid Degradation:
Issue 3: My Final Triglyceride Sample is Contaminated.
Q: After solvent evaporation, I see a non-lipid residue or my downstream analysis is showing interference. How can I get a cleaner sample?
A:
-
Solvent Purity: Always use high-purity, HPLC, or MS-grade solvents. Lower grade solvents can contain residues that will be concentrated along with your lipids upon evaporation.[6]
-
Proper Glassware Cleaning: Avoid detergents that can leave a residue. After washing, rinse glassware thoroughly with deionized water and then with the extraction solvent before use.[2]
-
Washing the Organic Phase: After phase separation, wash the lipid-containing organic layer with a salt solution (e.g., 0.9% NaCl or 0.2 M KCl) to remove water-soluble contaminants.
-
Back-Extraction: If your target triglycerides are in the aqueous phase (unlikely but possible with very polar lipids), you can perform a back-extraction of the aqueous phase with a fresh portion of the organic solvent.
-
Solid-Phase Extraction (SPE): For a cleaner sample, you can use SPE to isolate triglycerides from other lipid classes and non-lipid contaminants. This is a form of column chromatography where lipids are retained on a solid support and then selectively eluted.[6]
Data Presentation
Table 1: Comparison of Common Solvent Systems for Triglyceride Extraction
| Solvent System | Typical Ratio (v/v/v) | Advantages | Disadvantages | Typical Triglyceride Recovery |
| Folch | Chloroform:Methanol (2:1) | High efficiency for a broad range of lipids, well-established.[11] | Use of toxic chloroform. | >90% |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8) | Uses less solvent than Folch, good for samples with high water content.[1] | Use of toxic chloroform, may be less efficient for high lipid content samples compared to Folch.[1] | 91.8%[6] |
| Hexane:Isopropanol | 3:2 | Less toxic than chloroform-based methods. | May have lower recovery for polar lipids. | Good, but may be lower than chloroform-based methods. |
| MTBE | - (Used in a biphasic system with Methanol and Water) | Upper organic phase contains lipids, making it easier to collect; less dense than chloroform.[1] | High volatility can affect reproducibility.[1] | Can provide good extraction efficiency for various lipid classes.[11] |
Experimental Protocols
Modified Folch Method for Triglyceride Extraction from Tissue
This protocol is based on the method described by Folch et al. and is suitable for extracting lipids from animal tissues.[7]
Materials:
-
Tissue sample (fresh or frozen)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.73% KCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Glass homogenizer or blender
-
Centrifuge and centrifuge tubes (glass, solvent-resistant)
-
Separatory funnel or glass tubes for phase separation
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Sample Preparation: Weigh approximately 1 gram of tissue. If the tissue is hard, it can be ground with anhydrous sodium sulfate to aid in homogenization and water removal.[7]
-
Homogenization: Homogenize the tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture. Perform this step on ice to minimize lipid degradation.
-
Incubation: Allow the homogenate to stand at room temperature for 1-2 hours with occasional shaking to ensure complete extraction.
-
Filtration/Centrifugation: Filter the homogenate through a glass funnel with glass wool to remove the solid tissue residue. Alternatively, centrifuge the homogenate at 2000-3000 rpm for 10 minutes and collect the supernatant.
-
Washing: Add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution to the collected extract.
-
Phase Separation: Mix the solution gently by inversion and then allow the phases to separate. Centrifugation can be used to sharpen the interface. The lower phase is the chloroform layer containing the lipids, and the upper phase is the aqueous methanol layer.[7]
-
Collection of Lipid Phase: Carefully remove the upper aqueous phase by aspiration. Collect the lower chloroform phase.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: The dried lipid extract should be stored under nitrogen or argon at -20°C or lower until analysis.
Visualizations
General Workflow for Mixed-Acid Triglyceride Extraction
Caption: A generalized workflow for the extraction of mixed-acid triglycerides.
Troubleshooting Decision Tree for Emulsion Formation
Caption: Decision tree for troubleshooting emulsion formation during extraction.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. mmpc.org [mmpc.org]
- 8. azom.com [azom.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DLMG) and why is its solubility a concern?
A1: this compound is a mixed triglyceride containing lauric and myristic acid residues. Like many lipids, its hydrophobic nature leads to poor solubility in aqueous solutions and limited solubility in some organic solvents. This can pose significant challenges in various experimental and formulation development settings, impacting everything from analytical characterization to bioavailability in drug delivery systems.
Q2: What are the general solubility characteristics of DLMG?
A2: DLMG is a crystalline solid at room temperature. It is known to be soluble in chlorinated solvents like chloroform.[1] Generally, triglycerides are more soluble in non-polar organic solvents and less soluble in polar solvents.
Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS), and can they be used for DLMG?
A3: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. Given that DLMG is a lipid, it can serve as the oil phase in a SEDDS formulation. This is a highly effective strategy to improve the aqueous dispersibility and oral bioavailability of poorly water-soluble compounds that can be dissolved or suspended in the lipid carrier.
Troubleshooting Guide
Q1: I'm having trouble dissolving DLMG in my chosen solvent. What can I do?
A1: If you are encountering difficulty dissolving DLMG, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Non-polar organic solvents are generally the best choice for triglycerides. Refer to the solubility data table below for guidance.
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of lipids. A water bath is recommended for controlled heating. Always be mindful of the compound's stability at elevated temperatures.
-
Mechanical Agitation: Vigorous vortexing or stirring can help to break down solid particles and enhance dissolution.
-
Sonication: Using a bath or probe sonicator can provide the energy needed to dissolve stubborn particles.[2]
-
Use of Co-solvents: Adding a small amount of a co-solvent can sometimes improve solubility. For example, a small amount of a more polar solvent might disrupt crystal lattice energy before the addition of the primary non-polar solvent.
Q2: My DLMG is precipitating out of solution when I try to make an aqueous dilution. How can I prevent this?
A2: This is a common issue when transferring a lipid from an organic solvent to an aqueous environment. Here are some solutions:
-
Surfactants/Emulsifiers: Incorporate a biocompatible surfactant or emulsifying agent into your formulation. These molecules will stabilize the lipid droplets in the aqueous phase, preventing precipitation.
-
Formulation as a SEDDS: As mentioned in the FAQs, formulating DLMG into a Self-Emulsifying Drug Delivery System is an excellent strategy. The surfactant and co-surfactant system will create a stable micro- or nano-emulsion upon dilution.
-
Solvent Evaporation and Reconstitution: For some applications, you can dissolve the DLMG in a volatile organic solvent, evaporate the solvent to create a thin lipid film, and then hydrate (B1144303) the film with your aqueous medium while vortexing or sonicating.
Q3: I am not getting reproducible results in my solubility assay. What could be the cause?
A3: Lack of reproducibility in solubility assays often stems from not reaching equilibrium.
-
Equilibration Time: Ensure you are allowing sufficient time for the solution to become saturated. For lipids, this can sometimes take 24-48 hours.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Adequate Mixing: Continuous and consistent agitation is crucial to ensure equilibrium is reached.
-
Accurate Quantification: Use a validated analytical method, such as HPLC, to accurately determine the concentration of the dissolved DLMG.
Data Presentation
Table 1: Solubility of Medium-Chain Triglycerides in Common Organic Solvents
| Solvent | Polarity Index | General Solubility of Medium-Chain Triglycerides |
| Hexane | 0.1 | High |
| Chloroform | 4.1 | High |
| Dichloromethane | 3.1 | High |
| Acetone | 5.1 | Moderate to Low |
| Ethanol | 5.2 | Low |
| Methanol | 5.1 | Very Low |
| Water | 10.2 | Insoluble |
Note: This table provides general solubility trends for medium-chain triglycerides, which are structurally similar to DLMG. Actual quantitative solubility can vary based on the specific triglyceride and experimental conditions.
Experimental Protocols
Protocol 1: Determination of DLMG Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of DLMG in a specific solvent.
Materials:
-
This compound (DLMG)
-
Selected organic solvent
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Add an excess amount of DLMG to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).
-
Equilibrate the samples for 24-48 hours to ensure saturation is reached.
-
After equilibration, visually confirm the presence of undissolved solid DLMG at the bottom of the vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtered solution with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of DLMG in the diluted sample using a validated HPLC method with a suitable detector (e.g., ELSD, CAD, or UV at low wavelength).
-
Calculate the original solubility in mg/mL based on the dilution factor.
Protocol 2: Preparation of a Liquid Self-Emulsifying Drug Delivery System (SEDDS) with DLMG
Objective: To formulate a liquid SEDDS to enhance the aqueous dispersibility of a model drug dissolved in DLMG.
Materials:
-
This compound (DLMG) - Oil phase
-
Surfactant (e.g., Polysorbate 80, Cremophor RH 40)
-
Co-surfactant/Co-solvent (e.g., Propylene glycol, Transcutol)
-
Model hydrophobic drug
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Water bath
Methodology:
-
Determine the required proportions of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.
-
Weigh the appropriate amounts of DLMG (oil), surfactant, and co-surfactant into a glass beaker.
-
Place the beaker on a magnetic stirrer with gentle heating (e.g., 40 °C in a water bath) to reduce viscosity and aid mixing.
-
Stir the mixture until a clear, homogenous solution is formed.
-
Add the model hydrophobic drug to the mixture and continue stirring until it is completely dissolved.
-
To test the self-emulsification properties, add a small amount of the formulation to a larger volume of water with gentle agitation and observe the formation of a stable emulsion.
Mandatory Visualizations
Caption: Workflow for determining the solubility of DLMG.
Caption: Workflow for preparing a liquid SEDDS with DLMG.
Caption: Simplified pathway of lipid-based drug delivery.
References
Technical Support Center: Proper Handling of Crystalline Triglycerides
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling of crystalline triglycerides. It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and formulation of crystalline triglycerides.
| Problem | Possible Causes | Suggested Solutions |
| Difficulty Dissolving Crystalline Triglycerides | - Inappropriate solvent selection.- Insufficient temperature.- Presence of a highly stable polymorphic form with low solubility. | - Solvent Selection: Crystalline triglycerides are generally soluble in nonpolar organic solvents like ether, chloroform, benzene, and acetone.[1] For less nonpolar triglycerides, a co-solvent system might be necessary. Avoid highly polar solvents like water, in which they are insoluble.[2][3]- Temperature: Gently heat the solvent while stirring to increase the dissolution rate. Ensure the temperature remains below the melting point of the lowest-melting polymorph to avoid unwanted phase transitions.- Polymorph Consideration: If the triglyceride is in its most stable (and often least soluble) β form, consider using a solvent system known to be effective for that specific polymorph or employing mechanical energy (e.g., sonication) to aid dissolution. |
| Precipitation of Triglycerides from Solution | - Supersaturation of the solution.- Temperature fluctuations.- Change in solvent composition (e.g., upon addition of an anti-solvent). | - Control Cooling Rate: Allow the solution to cool slowly and in a controlled manner to prevent rapid precipitation.- Use of Additives: In formulation development, consider the use of polymeric precipitation inhibitors to maintain a supersaturated state.[4][5]- Maintain Constant Temperature: Store solutions at a constant temperature to avoid precipitation due to changes in solubility. |
| Cloudy or Hazy Triglyceride Solution/Formulation | - Incomplete dissolution.- Presence of undissolved impurities.- Formation of a fine crystalline suspension. | - Filtration: If impurities are suspected, filter the hot solution before allowing it to cool and crystallize.- Re-dissolution: Reheat the solution to ensure all the triglyceride has dissolved before proceeding with the experiment.- Particle Size Analysis: If a suspension is intended, use particle size analysis to characterize the dispersion. |
| Unwanted Polymorphic Transformation During Storage | - Storage temperature is too high, facilitating conversion to a more stable form.- Presence of impurities or certain additives that can catalyze transformation.[6][7]- Fluctuations in storage temperature.[8] | - Controlled Storage: Store crystalline triglycerides at a constant, cool temperature, well below their lowest melting point, to minimize molecular mobility and phase transitions.- Purity: Use highly purified triglycerides, as impurities can affect polymorphic stability.[9]- Formulation Strategies: For formulated products, consider the use of additives that can stabilize the desired polymorphic form.[10][11] |
| Unexpected Peaks in DSC Thermogram | - Presence of multiple polymorphic forms.- Impurities in the sample.- Thermal history of the sample.- Presence of moisture.[12] | - Controlled Crystallization: To isolate a specific polymorph, control the crystallization conditions (e.g., cooling rate from the melt).- Purity Analysis: Analyze the sample for impurities using appropriate techniques (e.g., chromatography).- Standardized Thermal History: Before analysis, erase the thermal memory of the sample by heating it above its melting point and then cooling at a controlled rate.[10]- Sample Preparation: Ensure the sample is dry before analysis. A small endotherm around 0°C can indicate the presence of water. |
| Broad Peaks in Powder X-ray Diffraction (PXRD) Pattern | - Small crystallite size.- Presence of lattice defects or strain.- Poor crystallinity or amorphous content.[13] | - Annealing: Annealing the sample (holding it at a temperature below its melting point) may increase crystallite size and reduce defects, resulting in sharper peaks.- Controlled Crystallization: Slower cooling rates during crystallization can lead to larger, more perfect crystals.[14]- Interpretation: Broad peaks can be indicative of nanomaterials or a disordered crystalline structure, which may be a desirable property in some applications.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the main polymorphic forms of triglycerides and why are they important?
A1: Triglycerides typically exist in three main polymorphic forms: α (alpha), β' (beta-prime), and β (beta), in order of increasing stability and melting point.[15] The α form is the least stable, while the β form is the most stable.[15] The specific polymorphic form is critical as it influences key physical properties such as melting point, solubility, and crystal habit.[16][17] In drug development, the polymorphic form can impact drug loading, release characteristics, and the stability of lipid-based formulations like solid lipid nanoparticles (SLNs).[11]
Q2: How do I choose the right solvent to dissolve my crystalline triglyceride?
A2: The general principle is "like dissolves like." Triglycerides are nonpolar molecules and are therefore soluble in nonpolar organic solvents such as hexane, chloroform, and diethyl ether.[2] They have limited solubility in more polar organic solvents like ethanol (B145695) and are generally insoluble in highly polar solvents like water.[18][19] When selecting a solvent, consider the polarity of your specific triglyceride and the desired solubility. For some applications, a mixture of solvents may be necessary to achieve the desired solubility characteristics.[20]
Q3: What is the best way to store crystalline triglycerides to prevent changes in their physical state?
A3: To maintain the polymorphic integrity of crystalline triglycerides, they should be stored at a constant, low temperature, well below their melting point. Temperature fluctuations should be avoided as they can promote the transition to more stable polymorphic forms.[8] For long-term storage, keeping the material in a tightly sealed container in a refrigerator or freezer is recommended.
Q4: My triglyceride-based formulation is unstable and shows phase separation over time. What can I do?
A4: Instability in triglyceride formulations, such as emulsions or suspensions, can be due to several factors including Ostwald ripening, coalescence, or polymorphic transitions. To improve stability, consider the following:
-
Optimize Emulsifier Concentration: Using the minimum effective concentration of a suitable emulsifier can enhance the long-term stability of nanoemulsions.[6]
-
Control Particle Size: Smaller and more uniform particle sizes, often achieved through methods like premix membrane emulsification, can improve stability.[2][6]
-
Incorporate Stabilizing Additives: The addition of certain lipids or polymers can act as polymorphic modifiers and stabilize the desired crystalline form within the formulation.[10]
-
Osmotic Stabilization: Adding a second, less soluble oil (an "ultrahydrophobe") can osmotically stabilize nanoemulsions against Ostwald ripening.[6]
Q5: What safety precautions should I take when handling crystalline triglycerides?
A5: While triglycerides are generally considered to have low toxicity, it is important to follow standard laboratory safety procedures. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[14] Avoid inhalation of dust from powdered triglycerides and prevent contact with skin and eyes. In case of spills, be aware that they can create slippery surfaces.[14] Always consult the Safety Data Sheet (SDS) for the specific triglyceride you are working with for detailed safety information.
Data Presentation
Table 1: Polymorphic Data for Common Saturated Triglycerides
| Triglyceride | Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Tricaprin (C10) | α | ~15 | Not consistently reported |
| β' | ~29 | Not consistently reported | |
| β | 31.5 - 32.5 | ~180 | |
| Trilaurin (C12) | α | 35.0 | Not consistently reported |
| β' | 44.5 | Not consistently reported | |
| β | 46.4 | ~205 | |
| Trimyristin (C14) | α | 46.5 | 149.3 |
| β' | 55.0 | 186.1 | |
| β | 58.5 | 228.7 | |
| Tripalmitin (C16) | α | 56.0 | 163.9 |
| β' | 63.5 | 202.4 | |
| β | 66.5 | 243.3 | |
| Tristearin (C18) | α | 64.0 | 173.1 |
| β' | 70.0 | 212.8 | |
| β | 73.5 | 251.7 |
Note: The data presented is compiled from various sources and should be considered indicative. Experimental conditions can influence the observed values.[10][21]
Experimental Protocols
Protocol 1: Determination of Triglyceride Polymorphism using Differential Scanning Calorimetry (DSC)
Objective: To identify the polymorphic forms of a triglyceride sample by analyzing its thermal transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the triglyceride sample into a standard aluminum DSC pan and seal it.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
Erase Thermal History (Optional but Recommended): Heat the sample to a temperature approximately 20°C above its highest melting point and hold for 5-10 minutes to erase any previous thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., -20°C). This step will induce crystallization.
-
Heating Scan: Heat the sample from the sub-ambient temperature to a temperature above its final melting point at a controlled heating rate (e.g., 5 or 10°C/min).
-
-
Data Analysis: Analyze the resulting thermogram.
-
Identify endothermic peaks, which correspond to the melting of different polymorphic forms.
-
Identify exothermic peaks during heating, which may indicate a polymorphic transition from a less stable to a more stable form.
-
Compare the observed melting points to literature values to identify the α, β', and β forms.
-
Protocol 2: Characterization of Triglyceride Crystal Structure using Powder X-ray Diffraction (PXRD)
Objective: To determine the crystalline arrangement and identify the polymorphic form of a triglyceride sample.
Methodology:
-
Sample Preparation: Gently grind the crystalline triglyceride sample to a fine powder. Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Place the sample holder in the PXRD instrument.
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) at a specific scan rate.
-
Data Analysis: Analyze the resulting diffraction pattern. The short-spacing reflections in the wide-angle region are characteristic of the polymorphic form:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. physicsforums.com [physicsforums.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization of fats and oils | Blogs | Sonneveld [sonneveld.com]
- 8. Impact of storage on dark chocolate: texture and polymorphic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. google.com [google.com]
- 14. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. DSpace [dr.lib.iastate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. etheses.bham.ac.uk [etheses.bham.ac.uk]
Technical Support Center: Preventing Isomerization of Triglycerides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of triglycerides during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is triglyceride isomerization?
A1: Triglyceride isomerization, also known as acyl migration, is the process where fatty acid chains change their position on the glycerol (B35011) backbone of the triglyceride molecule. This intramolecular rearrangement can lead to the formation of different positional isomers, which can have distinct physical and nutritional properties. This can ultimately affect the accuracy of analytical results.
Q2: What are the main causes of triglyceride isomerization during sample preparation?
A2: The primary factors that induce acyl migration include:
-
High Temperatures: Elevated temperatures during sample extraction, processing, or storage significantly accelerate the rate of isomerization.
-
Catalysts: Both chemical and enzymatic catalysts can promote isomerization. This includes acidic or basic conditions, as well as the presence of certain lipases. Some chromatography stationary phases, like silica (B1680970) gel, can also catalyze this reaction.
-
Solvents: The polarity of the solvent used can influence the rate of acyl migration.
-
Water Content: The presence of water can also play a role in facilitating the isomerization process.
Q3: How can I minimize triglyceride isomerization during sample storage?
A3: Proper storage is crucial for maintaining the integrity of your samples. Key recommendations include:
-
Low Temperature: Store lipid extracts at -20°C or lower. For long-term storage, -80°C is often preferred.
-
Inert Atmosphere: Store samples under an inert gas like nitrogen or argon to prevent oxidation, which can also degrade lipids.
-
Solvent Storage: It is generally recommended to store lipid extracts in an organic solvent rather than as a dry film to prevent sublimation and degradation.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact lipid stability. Aliquot samples into smaller volumes to avoid this.
Q4: Which analytical techniques are best for detecting and quantifying triglyceride isomers?
A4: Several analytical methods can be used to separate and quantify triglyceride isomers:
-
High-Performance Liquid Chromatography (HPLC): Silver-ion HPLC (Ag-HPLC) is a powerful technique for separating isomers based on the number and position of double bonds. Chiral chromatography can be used to separate enantiomers.[1]
-
Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC/MS/MS): This technique offers a practical method for the simultaneous quantification of regioisomers and enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the fatty acid composition at different positions of the glycerol backbone, often after enzymatic digestion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about triglyceride isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of triglycerides that may be related to isomerization.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram after sample storage. | Isomerization of triglycerides may have occurred, leading to the formation of new positional isomers. | 1. Re-analyze a freshly prepared sample to see if the unexpected peaks are present. 2. Review your storage conditions. Ensure samples are stored at or below -20°C and under an inert atmosphere. 3. Consider analyzing your samples as quickly as possible after preparation. |
| Poor resolution or co-elution of triglyceride isomers in HPLC. | The chromatographic conditions may not be optimal for separating structurally similar isomers. | 1. Optimize the stationary phase: Consider using a non-endcapped polymeric ODS column, which can better recognize subtle structural differences.[2] 2. Adjust the mobile phase: Experiment with different solvent modifiers like isopropanol (B130326), acetone, or dichloromethane (B109758) to improve separation.[2] 3. Control the column temperature: The optimal temperature is crucial and isomer-pair specific. For some isomers, lower temperatures (e.g., 10°C) provide better resolution.[2] |
| Peak tailing or broadening in HPLC analysis. | This can be caused by interactions between the analyte and the stationary phase or issues with the injection solvent. | 1. Check the injection solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase to ensure good peak shape. 2. Inspect the column: A void in the column or degradation of the stationary phase can cause peak asymmetry.[3] |
| Inconsistent quantification results between sample batches. | Variability in sample preparation, including temperature fluctuations or prolonged processing times, can lead to inconsistent levels of isomerization. | 1. Standardize your sample preparation protocol, paying close attention to temperature control and the duration of each step. 2. Use an internal standard to normalize for variations in extraction efficiency and instrument response. |
Factors Influencing Triglyceride Isomerization
The following diagram illustrates the key factors that can contribute to the isomerization of triglycerides during sample preparation and analysis.
Caption: Key factors promoting triglyceride isomerization.
Quantitative Data on Isomerization
The following tables provide quantitative data on the effects of temperature and solvent on the rate of acyl migration.
Table 1: Effect of Temperature on Acyl Migration of 2-monoacylglycerols (2-MAGs) Rich in DHA
| Temperature (°C) | Relative Acyl Migration Rate Increase |
| 20 | Baseline |
| 50 | 5.6-fold increase |
Data adapted from a study on 2-monoacylglycerols rich in DHA, indicating that a 30°C increase in temperature can lead to a more than five-fold increase in the rate of acyl migration.[4]
Table 2: Kinetic Rate Constants of Acyl Migration in Different Solvents
| Solvent | Rate Constant Order | Log P |
| Hexane (B92381) | > | 3.5 |
| Dichloromethane | > | 1.25 |
| Ethanol | ≈ | -0.24 |
| Acetone | ≈ | -0.3 |
| Acetonitrile | ≈ | -0.33 |
| t-Butanol | > | 0.8 |
This table shows that the rate of acyl migration is positively correlated with the log P of the solvent, with non-polar solvents like hexane showing higher rates of isomerization.[4]
Experimental Protocols
The following protocols are designed to minimize triglyceride isomerization during sample preparation from plasma/serum and tissue.
Protocol 1: Lipid Extraction from Plasma/Serum with Minimized Isomerization
This protocol utilizes a modified single-phase extraction method at low temperatures to reduce the risk of acyl migration.
Caption: Workflow for plasma/serum lipid extraction.
Detailed Methodology:
-
Sample Handling: Begin with plasma or serum samples that have been kept on ice to minimize enzymatic activity.
-
Extraction Solvent Preparation: Prepare a 1:1 (v/v) mixture of 1-butanol and methanol. Ensure the solvent mixture is pre-chilled to 4°C. Add a suitable internal standard to the solvent mixture for quantification.
-
Extraction: To 10 µL of plasma/serum in a polypropylene (B1209903) tube, add 100 µL of the ice-cold 1-butanol/methanol mixture containing internal standards.[5]
-
Vortexing and Sonication: Vortex the sample for 10 seconds, followed by sonication in a cold bath for 1 hour.[5]
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new clean tube.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas. Avoid heating the sample.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent that is compatible with your analytical method (e.g., isopropanol for HPLC).
Protocol 2: Lipid Extraction from Tissue with Minimized Isomerization
This protocol is based on the Folch method with modifications to minimize temperature exposure and potential catalytic effects.[6]
Detailed Methodology:
-
Tissue Homogenization: Weigh a small amount of frozen tissue (e.g., 50 mg) and immediately homogenize it in an ice-cold mortar and pestle with sodium sulfate (B86663) to ensure a uniform mixture and remove water.[6]
-
Solvent Extraction:
-
Transfer the homogenized tissue to a glass tube.
-
Add 4 mL of ice-cold methanol, followed by 8 mL of ice-cold chloroform (B151607) (2:1 chloroform:methanol).[6]
-
Vortex the mixture thoroughly.
-
-
Phase Separation:
-
Add a salt solution (e.g., 0.9% NaCl) to the mixture to induce phase separation. The volume of the salt solution should be about one-fifth of the total volume of the solvent mixture.
-
Vortex again and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the phases.
-
-
Lipid Phase Collection: The lower chloroform phase contains the lipids. Carefully aspirate and transfer the lower phase to a new glass tube, avoiding the upper aqueous phase and the protein interface.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas at room temperature or on a cold block.
-
Reconstitution: Reconstitute the lipid extract in a suitable solvent for your downstream analysis.
By following these guidelines and protocols, researchers can significantly reduce the risk of triglyceride isomerization, leading to more accurate and reproducible results in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medium.com [medium.com]
- 4. A simple and rapid method to assay triacylglycerol in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. mmpc.org [mmpc.org]
Technical Support Center: Long-Term Stability of Triglyceride Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of triglyceride stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of triglyceride stock solution instability?
A1: The two main chemical processes responsible for the degradation of triglycerides in stock solutions are:
-
Hydrolysis: The breakdown of the ester bonds in the triglyceride molecule by water, which can be uncatalyzed or catalyzed by acids or bases. This process yields glycerol (B35011) and free fatty acids. The presence of moisture in solvents or the atmosphere can initiate hydrolysis.
-
Oxidation: This primarily affects unsaturated triglycerides at their double bonds. Atmospheric oxygen can cause the formation of hydroperoxides, which can further break down into smaller, volatile compounds like aldehydes and ketones, leading to changes in the solution's properties.[1] This process is often accelerated by light and heat.
Q2: What is the recommended general procedure for storing triglyceride stock solutions for long-term stability?
A2: For optimal long-term stability, triglyceride stock solutions should be stored at low temperatures, protected from light and oxygen. The general recommendation is to store solutions at -20°C or -80°C in airtight glass vials with Teflon-lined caps.[2] To minimize oxidation, it is best practice to overlay the solution with an inert gas, such as argon or nitrogen, before sealing the vial. Avoid using plastic containers for organic solutions as plasticizers can leach into the solvent.[3]
Q3: How do I choose the best solvent for my triglyceride stock solution?
A3: The choice of solvent depends on the specific triglyceride, the intended concentration, and the downstream application. Non-polar solvents are generally good choices for dissolving triglycerides.[4] For highly non-polar triglycerides, hexane (B92381) or chloroform (B151607) are commonly used.[5][6] For triglycerides with shorter fatty acid chains or some degree of unsaturation, other solvents like ethanol (B145695) or acetone (B3395972) may be suitable, often in combination with a less polar solvent.[1] It is crucial to use high-purity, anhydrous solvents to minimize water content and prevent hydrolysis.
Q4: How many times can I freeze and thaw my triglyceride stock solution?
A4: It is highly recommended to minimize freeze-thaw cycles as they can accelerate degradation. Each cycle can introduce moisture and oxygen into the solution, promoting hydrolysis and oxidation. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness in the Stock Solution Upon Thawing
-
Question: My triglyceride stock solution was clear when I prepared it, but now it's cloudy or has a precipitate after thawing. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Low Solubility at Reduced Temperatures. The solubility of triglycerides decreases significantly at lower temperatures. The cloudiness or precipitate you are observing is likely the triglyceride coming out of solution.
-
Solution 1: Gently warm the solution in a water bath to a temperature that does not exceed the boiling point of the solvent and gently vortex to redissolve the triglyceride.[3] Ensure the solution is completely clear before use.
-
Possible Cause 2: Solvent Evaporation. If the vial was not sealed properly, some of the solvent may have evaporated, leading to an increase in the triglyceride concentration beyond its solubility limit.
-
Solution 2: If you suspect solvent evaporation, it is best to discard the solution and prepare a fresh stock, ensuring the vial is sealed tightly.
-
Prevention: When preparing the stock solution, ensure the triglyceride is fully dissolved at room temperature before freezing. Store in tightly sealed vials.
-
Issue 2: Inconsistent Results or Extra Peaks in Chromatography
-
Question: I am observing inconsistent results in my experiments (e.g., in cell culture or in vivo studies) or seeing unexpected peaks in my HPLC or GC analysis when using my triglyceride stock solution. What could be the problem?
-
Answer:
-
Possible Cause: Triglyceride Degradation. The appearance of extra peaks or a shift in the retention time of your main peak is a strong indicator of degradation. Hydrolysis will produce free fatty acids and glycerol, while oxidation will generate a variety of smaller molecules, all of which can appear as new peaks in your chromatogram.[7]
-
Solution: It is recommended to prepare a fresh stock solution. To confirm degradation in the old stock, you can run a comparative analysis (e.g., HPLC-ELSD) of the old and a freshly prepared solution.
-
Prevention: Follow strict storage protocols: use anhydrous solvents, store at -20°C or lower in airtight glass vials under an inert atmosphere, and avoid repeated freeze-thaw cycles.
-
Data Presentation: Solvent and Storage Recommendations
The following tables summarize qualitative and semi-quantitative information on solvent selection and storage conditions to enhance the long-term stability of triglyceride stock solutions.
Table 1: Qualitative Solvent Selection Guide for Triglyceride Stock Solutions
| Solvent | Polarity | Suitability for Triglycerides | Notes |
| Hexane | Non-polar | Excellent for a wide range of triglycerides, especially long-chain saturated ones.[8] | Good choice for non-polar triglycerides and compatible with normal-phase chromatography. |
| Chloroform | Non-polar | Excellent for dissolving a broad range of lipids, including triglycerides.[6] | Highly effective, but is a hazardous solvent and requires appropriate safety precautions. |
| Dichloromethane | Non-polar | Good for dissolving many triglycerides. | A common alternative to chloroform with similar properties. |
| Toluene | Non-polar | Good for dissolving triglycerides. | Often used as an exchange solvent in GC analysis. |
| Acetone | Polar Aprotic | Can be used, often in combination with less polar solvents for HPLC.[1] | May have lower solubility for very long-chain saturated triglycerides. |
| Ethanol | Polar Protic | Limited solubility for long-chain triglycerides alone.[5] | Often used in mobile phases for reversed-phase HPLC in combination with other solvents.[1] |
| Methanol | Polar Protic | Poor solubility for most triglycerides alone. | Primarily used as a component of the mobile phase in HPLC.[1] |
| Acetonitrile (B52724) | Polar Aprotic | Used as a primary mobile phase component in reversed-phase HPLC.[9] | Not typically used as a primary solvent for creating concentrated stock solutions. |
Table 2: Recommended Storage Conditions for Triglyceride Stock Solutions
| Storage Temperature | Expected Stability (with proper handling) | Key Considerations |
| Room Temperature (20-25°C) | Days to Weeks | Not recommended for long-term storage due to accelerated hydrolysis and oxidation. |
| Refrigerated (2-8°C) | Weeks to Months | Better than room temperature, but degradation can still occur. |
| Frozen (-20°C) | Months to a Year+ | Recommended for long-term storage. Use airtight glass vials and overlay with inert gas.[2] |
| Ultra-low (-70°C to -80°C) | Years | Ideal for very long-term storage of valuable or sensitive triglyceride standards.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stable Triglyceride Stock Solution
Objective: To prepare a triglyceride stock solution with enhanced long-term stability.
Materials:
-
Triglyceride standard of high purity
-
High-purity, anhydrous organic solvent (e.g., hexane or chloroform)
-
Glass volumetric flask
-
Glass vials with Teflon-lined screw caps
-
Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing
-
Analytical balance
-
Pipettes
Methodology:
-
Weighing: Accurately weigh the desired amount of the triglyceride standard using an analytical balance.
-
Dissolving: Transfer the weighed triglyceride to a glass volumetric flask. Add a portion of the chosen anhydrous solvent and gently swirl to dissolve the solid. Once dissolved, bring the solution to the final volume with the solvent.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use glass vials. This minimizes the need for repeated freeze-thaw cycles of the main stock.
-
Inert Gas Purging: Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace any oxygen.
-
Sealing and Labeling: Immediately and tightly seal the vials with Teflon-lined caps. Label each vial clearly with the triglyceride name, concentration, solvent, and date of preparation.
-
Storage: Place the labeled vials in a freezer at -20°C or -80°C for long-term storage.
Protocol 2: Accelerated Stability Study of a Triglyceride Stock Solution
Objective: To assess the stability of a triglyceride stock solution under accelerated conditions to predict its long-term shelf life.
Materials:
-
Prepared triglyceride stock solution
-
Temperature-controlled oven or incubator
-
HPLC system with a suitable detector (e.g., ELSD or MS) or a spectrophotometric assay kit
-
Analytical standards for the triglyceride and potential degradation products (e.g., the corresponding free fatty acid)
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the triglyceride stock solution in sealed glass vials as described in Protocol 1.
-
Initial Analysis (T=0): Analyze three of the freshly prepared aliquots to determine the initial concentration of the triglyceride. This will serve as the baseline.
-
Accelerated Storage: Place the remaining vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 60°C).[10]
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove three vials from the oven.
-
Quantification: Allow the vials to cool to room temperature and analyze the concentration of the remaining triglyceride using a validated analytical method (e.g., HPLC-ELSD).[11] If possible, also quantify the appearance of major degradation products.
-
Data Analysis: Calculate the percentage of the initial triglyceride concentration remaining at each time point. Plot the percentage of triglyceride remaining versus time to determine the degradation rate under accelerated conditions.
Visualizations
Triglyceride Degradation Pathways
Caption: Major chemical pathways of triglyceride degradation.
Experimental Workflow for Stability Testing
Caption: A logical workflow for conducting a stability study on triglyceride stock solutions.
References
- 1. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triglyceride Standard (ab103967) | Abcam [abcam.com]
- 4. US4960794A - Triglycerides having stability with lapse of time and method for stabilization thereof - Google Patents [patents.google.com]
- 5. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting lipids in 1,2-Dilauroyl-3-myristoyl-rac-glycerol analysis
Welcome to the technical support center for the analysis of complex lipid mixtures, focusing on the resolution of co-eluting lipids in 1,2-Dilauroyl-3-myristoyl-rac-glycerol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in the analysis of this compound?
A: Co-elution occurs when two or more different lipid species are not adequately separated by the chromatography system and elute at the same time, resulting in a single, overlapping chromatographic peak. This is a significant issue in the analysis of this compound because its regioisomer, 1,3-Dilauroyl-2-myristoyl-rac-glycerol, has the same mass and similar physicochemical properties, making it a likely co-eluting interference. Co-elution leads to inaccurate identification and quantification, which can compromise the integrity of experimental results.[1]
Q2: What are the primary causes of co-elution in triacylglycerol analysis?
A: The main causes of co-elution in triacylglycerol (TAG) analysis are the presence of isobaric and isomeric species.
-
Isobaric species: Different TAGs that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry can often differentiate these.
-
Isomeric species: TAGs with the same elemental composition and identical mass but different structures. This is the primary challenge with this compound, which can co-elute with its regioisomer.[2]
Q3: Which chromatographic techniques are best suited for separating triacylglycerol regioisomers?
A: Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) and Silver-Ion HPLC (Ag-HPLC) are two of the most effective techniques for separating TAG regioisomers.[1] NARP-HPLC separates TAGs based on their equivalent carbon number (ECN), and with optimization of column type (e.g., C30) and temperature, it can resolve regioisomers.[3][4] Ag-HPLC provides separation based on the degree of unsaturation by the interaction of double bonds with silver ions on the stationary phase.[5] For complex samples, a multi-dimensional approach combining these techniques may be necessary.[1]
Q4: Can mass spectrometry alone resolve co-eluting regioisomers like this compound and its isomer?
A: While standard mass spectrometry will show a single peak for co-eluting isomers due to their identical mass, advanced techniques can aid in their differentiation. Tandem mass spectrometry (MS/MS) can sometimes produce different fragment ion ratios for regioisomers, which can be used for quantification.[6] Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge, and has been shown to resolve TAG regioisomers.[7][8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Resolution or Complete Co-elution of Isomers
Symptoms:
-
A single, broad peak where two or more species are expected.
-
Shoulders on the main peak, indicating partial separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Baseline Noise or Drift
Symptoms:
-
Fluctuating baseline, making peak integration difficult and reducing sensitivity.
-
A steadily rising or falling baseline during a gradient run.
Potential Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC or LC-MS grade solvents. Filter all aqueous buffers before use. Prepare fresh mobile phases daily.[9] |
| Air Bubbles in the System | Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles. |
| Column Bleed | This is more common in GC but can occur in LC at high temperatures or with aggressive mobile phases. Ensure you are operating within the column's recommended temperature and pH range. |
| Detector Issues (ELSD/CAD) | Ensure the nebulizer and drift tube temperatures are optimized for your mobile phase and flow rate. Check for leaks in the gas line. |
| Incomplete Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. |
Experimental Protocols
Protocol 1: NARP-HPLC for Regioisomer Separation
This protocol provides a starting point for the separation of this compound from its co-eluting isomers using a C30 column.
-
Sample Preparation:
-
Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile (B52724)/isopropanol) to a final concentration of 1-5 mg/mL.[1]
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.[1]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., Mass Spectrometer or Charged Aerosol Detector).
-
Column: C30 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm). C30 columns offer enhanced shape selectivity for isomeric lipids compared to standard C18 columns.[4]
-
Mobile Phase: A binary gradient of acetonitrile (Solvent A) and isopropanol (Solvent B), both containing 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[10]
-
Gradient:
-
0-5 min: 30-43% B
-
5-14 min: 43-70% B
-
14-21 min: 70-99% B
-
21-24 min: Hold at 99% B
-
24.1-28 min: Return to 30% B and equilibrate.[10]
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40°C. Temperature should be optimized as it is a critical parameter for regioisomer separation.[2][10]
-
Injection Volume: 5-20 µL.[1]
-
Protocol 2: Silver-Ion HPLC for Isomer Separation
This method is highly effective for separating TAGs based on their degree of unsaturation and can also resolve regioisomers.
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a column oven and detector (ELSD or MS).
-
Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids). For enhanced resolution, coupling two or three columns in series can be effective.[7]
-
Mobile Phase: A gradient of hexane, acetonitrile, and 2-propanol. A well-established gradient is as follows:
-
Start with a mixture of hexane and acetonitrile.
-
Introduce 2-propanol in the gradient to elute more retained compounds.[5]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C. Note that in Ag-HPLC with hexane-based mobile phases, increasing the temperature can unexpectedly increase the retention time of unsaturated lipids.[12]
-
Injection Volume: 5-20 µL.
-
Data Presentation
Table 1: Comparison of HPLC Columns for Triacylglycerol Regioisomer Separation
| Column Type | Separation Principle | Advantages | Disadvantages |
| C18 (Standard) | Partitioning based on Equivalent Carbon Number (ECN).[2] | Good for general TAG profiling by ECN. | Poor selectivity for regioisomers without extensive method development.[2] |
| C30 | Enhanced shape selectivity and partitioning based on ECN.[4] | Improved resolution of structurally related isomers compared to C18.[4][13] | May require longer run times due to stronger retention. |
| Silver-Ion (Ag+) | π-complex formation between silver ions and double bonds.[2] | Excellent selectivity for isomers based on the number and position of double bonds; can resolve regioisomers.[5] | Not suitable for separating saturated TAGs from each other. |
Signaling Pathways
Triacylglycerols (TAGs) themselves are not typically signaling molecules. However, their precursors and breakdown products, diacylglycerols (DAGs), are crucial second messengers in various signaling cascades. The hydrolysis of TAGs stored in lipid droplets is a key process that releases DAGs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utupub.fi [utupub.fi]
- 8. Determination of triacylglycerol regioisomers using differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Lipid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best laboratory practices for working with lipid standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store lipid standards?
A1: Proper storage is crucial to maintain the integrity and stability of lipid standards. Storage conditions depend on whether the standard is a powder or dissolved in a solvent.
-
Powdered Standards:
-
Saturated lipids (e.g., dipalmitoyl phosphatidylcholine) are relatively stable as powders and should be stored in a glass container with a Teflon-lined cap at or below -16°C.[1][2]
-
Unsaturated lipids (e.g., dioleoyl phosphatidylcholine) are not stable as powders because they are hygroscopic and susceptible to oxidation.[1][2] These should be promptly dissolved in a suitable organic solvent and stored as a solution.[1][2]
-
-
Organic Solutions:
-
All lipid standards dissolved in an organic solvent should be stored in glass vials with Teflon-lined caps (B75204) at -20°C ± 4°C.[1] To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen.[1][2][3] Storing organic solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule to avoid precipitation.[1][2]
-
-
Aqueous Suspensions:
Q2: What is the correct way to handle powdered lipid standards that require weighing?
A2: To prevent condensation from accumulating on the cold powder, which can lead to hydrolysis and degradation, it is essential to allow the entire container to warm to room temperature before opening it.[1][2][3][5] Once at room temperature, you can open the container and weigh the desired amount.
Q3: Which solvents are best for dissolving lipid standards?
A3: The choice of solvent depends on the polarity of the lipid.[6][7]
-
Non-polar lipids (e.g., triacylglycerols, cholesterol esters) are more soluble in non-polar solvents like hexane, ethyl ether, or chloroform.[6][7]
-
Polar lipids (e.g., phospholipids, glycolipids) are more soluble in polar solvents such as ethanol (B145695) or methanol.[6][7]
-
A mixture of a polar and non-polar solvent, such as chloroform/methanol, is often used to extract a wide range of lipids.[7][8][9] High-purity, anhydrous solvents should always be used to prevent contamination and degradation.[1]
Q4: Can I use plastic containers and pipette tips when working with lipid standards in organic solvents?
A4: No, it is not recommended to use plastic containers (e.g., polystyrene, polyethylene, polypropylene) or plastic pipette tips for storing or transferring lipid standards in organic solvents.[1][2][3][4] Plasticizers and other contaminants can leach from the plastic into the solvent, contaminating your standard.[1][2][3][4] Always use glass containers with Teflon-lined closures and glass or stainless steel pipettes for handling organic solutions of lipids.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or poor analytical results | Lipid degradation due to improper storage or handling. | Review storage conditions; ensure standards are stored at the correct temperature, protected from light and air, and handled with appropriate materials (glass and Teflon).[1][4][10] Consider preparing fresh working solutions. |
| Contamination from solvents or containers. | Use high-purity, fresh solvents and scrupulously clean glassware.[1][11] Avoid using plastic containers or pipette tips with organic solvents.[1][3] | |
| Inaccurate concentration of standard solutions. | Ensure precise gravimetric measurement and accurate serial dilutions. Use calibrated equipment. | |
| Standard will not fully dissolve | Incorrect solvent for the lipid class. | Check the polarity of your lipid standard and choose an appropriate solvent or solvent mixture.[6][7] |
| Insufficient mixing. | Vortex or gently sonicate the solution to aid dissolution.[1] Gentle warming can be attempted, but use caution with unsaturated lipids as they are prone to degradation.[1] | |
| Unexpected peaks in chromatogram or mass spectrum | Contamination from plasticizers or other sources. | Use only glass and Teflon materials for handling and storing organic solutions.[1][2][3] Run a solvent blank to identify potential contaminants.[12] |
| Lipid degradation (oxidation or hydrolysis). | Store standards under an inert atmosphere (argon or nitrogen) and minimize exposure to light and air.[1][3] Use high-purity, anhydrous solvents.[1] Consider adding an antioxidant like BHT if compatible with your analysis.[1] | |
| Rapid degradation of unsaturated lipid standards | Oxidation of double bonds. | Store solutions under an inert gas.[1][3] Minimize exposure to light and air. Prepare fresh solutions more frequently. |
| Hydrolysis of ester linkages. | Use anhydrous solvents and prevent moisture from entering the standard container by allowing it to warm to room temperature before opening.[1] |
Experimental Protocols
Protocol 1: Preparation of a Lipid Standard Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution from a powdered lipid standard.
-
Equilibrate the Standard: Remove the container of the powdered lipid standard from the freezer and allow it to warm to room temperature before opening. This prevents water condensation on the cold powder.[1][5]
-
Gravimetric Measurement: Accurately weigh a precise amount of the lipid standard using an analytical balance.
-
Solubilization:
-
Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no visible particulate matter should be obtained.[1]
-
Storage: If not for immediate use, overlay the solution with an inert gas (e.g., argon or nitrogen), seal the vial tightly, and store at -20°C.[1][3][8]
Protocol 2: Preparation of Working Solutions via Serial Dilution
This protocol describes how to prepare a series of working solutions from a concentrated stock solution.
-
Thaw Stock Solution: If the stock solution is frozen, allow it to thaw and reach room temperature.
-
First Dilution:
-
Using a glass syringe or pipette, transfer a precise volume of the stock solution to a new clean glass vial.
-
Add the calculated volume of the appropriate solvent to achieve the desired concentration for the first working solution.
-
Vortex to ensure thorough mixing.
-
-
Serial Dilutions: Repeat the dilution step using the previously diluted solution to create a series of working standards with decreasing concentrations.
-
Storage: Store the working solutions in properly labeled glass vials with Teflon-lined caps at -20°C.[8]
Visualizations
Caption: Workflow for preparing lipid standard stock and working solutions.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kruse.hms.harvard.edu [kruse.hms.harvard.edu]
- 6. ANALYSIS OF LIPIDS [people.umass.edu]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. lipidomicstandards.org [lipidomicstandards.org]
Validation & Comparative
A Comparative Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol and Other Triglyceride Standards for Researchers and Drug Development Professionals
In the realm of lipidomics and drug formulation, the purity and characterization of triglyceride (TG) standards are paramount for accurate quantification and the development of effective lipid-based drug delivery systems. This guide provides an objective comparison of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a mixed-acid triglyceride, with other common saturated triglyceride standards. The information presented herein is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the appropriate standards for their specific applications.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a triglyceride standard are critical determinants of its suitability for various analytical and formulation purposes. These properties, including molecular weight, melting point, and solubility, influence its behavior in chromatographic systems and its utility as a component in lipid-based formulations.
| Property | This compound | Trilaurin (B1682545) (C12:0/C12:0/C12:0) | Trimyristin (C14:0/C14:0/C14:0) | Tripalmitin (C16:0/C16:0/C16:0) | Tristearin (C18:0/C18:0/C18:0) |
| Molecular Formula | C₄₁H₇₈O₆ | C₃₉H₇₄O₆ | C₄₅H₈₆O₆ | C₅₁H₉₈O₆ | C₅₇H₁₁₀O₆ |
| Molecular Weight ( g/mol ) | 667.06 | 639.0 | 723.18 | 807.3 | 891.48 |
| Melting Point (°C) | Data not readily available | 46.5[1] | 56-57[2] | 66.4 | 55 (α), 64.5 (β'), 73 (β)[3] |
| Solubility | Soluble in chloroform[4][5] | Soluble in water, ethyl acetate[1] | Soluble in ethanol, acetone, benzene, chloroform, dichloromethane, ether[2] | Soluble in benzene, chloroform, ether; sparingly soluble in ethanol | Soluble in benzene, chloroform; sparingly soluble in cold alcohol, ether |
Performance in Analytical Techniques
The choice of an analytical technique for triglyceride analysis depends on the specific research question, the complexity of the sample matrix, and the desired level of detail. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and enzymatic assays are commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (MS), is a powerful technique for the separation and quantification of individual triglyceride species.[6][7] The separation is typically based on the partition number (PN), which is related to the number of carbon atoms and double bonds in the fatty acid chains.
Comparative Performance:
While direct comparative studies including this compound are limited, the performance of triglyceride standards in HPLC is influenced by their fatty acid composition. Triglycerides with longer acyl chains and a higher degree of saturation generally exhibit longer retention times in reversed-phase HPLC. The response in detectors like evaporative light scattering detectors (ELSD) can be non-linear and may vary between different triglycerides.[6][8]
Gas Chromatography (GC)
GC with flame ionization detection (FID) is a robust technique for the analysis of triglycerides, especially for determining the fatty acid profile after transesterification. High-temperature GC can also be used for the analysis of intact triglycerides. The response of the FID detector is generally proportional to the carbon number of the analyte.[9] However, response factors can be influenced by the carrier gas velocity and may vary between different triglyceride species.[8][10]
Comparative Performance:
The elution order in GC is primarily determined by the molecular weight of the triglycerides. Therefore, this compound would elute between trilaurin and trimyristin. For accurate quantification, the use of correction factors for different triglycerides is recommended.[11]
Enzymatic Assays
Enzymatic assays offer a rapid and sensitive method for the quantification of total triglycerides. These assays typically involve the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids by a lipase (B570770), followed by a series of enzymatic reactions that produce a detectable signal (colorimetric or fluorometric).[12][13][14][15][16]
Comparative Performance:
The performance of different triglyceride standards in enzymatic assays can be influenced by the substrate specificity of the lipase used.[17][18][19][20][21] Lipases exhibit varying degrees of specificity for triglycerides with different fatty acid chain lengths and positional distributions. While many commercial kits are designed to have broad specificity, it is important to validate the assay for the specific triglyceride of interest.
Experimental Protocols
General Workflow for Triglyceride Standard Analysis
Caption: General workflow for the preparation and analysis of triglyceride standards.
Detailed Protocol: Enzymatic Triglyceride Quantification
This protocol is a generalized procedure for a colorimetric enzymatic assay. Specific details may vary depending on the commercial kit used.
-
Reagent Preparation:
-
Prepare a Triglyceride Assay Buffer as specified by the kit manufacturer.
-
Reconstitute the Lipase and Triglyceride Enzyme Mix with the assay buffer.
-
Prepare a Triglyceride Standard solution of known concentration (e.g., 1 mM).[13]
-
-
Standard Curve Preparation:
-
Create a series of dilutions from the Triglyceride Standard solution to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[13]
-
Bring the final volume of each standard to a fixed volume (e.g., 50 µL) with the assay buffer.
-
-
Sample Preparation:
-
For biological samples, extract lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Dissolve the dried lipid extract in the assay buffer.
-
For drug formulations, dissolve the sample directly in a suitable solvent and then dilute with the assay buffer.
-
Add a small volume of the prepared sample (e.g., 2-50 µL) to the wells of a 96-well plate.[13]
-
Adjust the final volume to that of the standards with the assay buffer.
-
-
Assay Procedure:
-
Prepare a Reaction Mix containing the Triglyceride Assay Buffer, Triglyceride Probe, and Triglyceride Enzyme Mix.[13]
-
Add the Reaction Mix to each well containing the standards and samples.
-
For the determination of total triglycerides, add the reconstituted Lipase to each well. For the determination of free glycerol, add an equal volume of assay buffer instead of the lipase.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-30 minutes).[12][16]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[13]
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the net absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the triglyceride concentration in the samples from the standard curve.
-
Role in Biological Pathways
Triglycerides are central molecules in energy metabolism. They are synthesized from fatty acids and glycerol, stored in lipid droplets, and hydrolyzed to release fatty acids for energy production when needed.
Caption: Simplified overview of triglyceride metabolism.
Mixed-acid triglycerides like this compound are integral components of this metabolic network. The specific fatty acid composition of a triglyceride can influence its metabolic fate, including its susceptibility to enzymatic hydrolysis and its subsequent role in various cellular processes. While specific signaling roles for individual mixed-acid triglycerides are an area of ongoing research, their contribution to the overall lipid pool is critical for cellular function.
References
- 1. Glycerin trilaurate [chembk.com]
- 2. Trimyristin - Wikipedia [en.wikipedia.org]
- 3. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. riviste.fupress.net [riviste.fupress.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of HPLC and GLC techniques for the determination of the triglyceride profile of cocoa butter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. aocs.org [aocs.org]
- 11. Quantification of Triacylglycerol Molecular Species in Edible Fats and Oils by Gas Chromatography-Flame Ionization Detector Using Correction Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medichem-me.com [medichem-me.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. anamollabs.com [anamollabs.com]
- 16. biolabo.fr [biolabo.fr]
- 17. Investigation of Structural Features of Two Related Lipases and the Impact on Fatty Acid Specificity in Vegetable Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. elar.uspu.ru [elar.uspu.ru]
- 20. Main Structural Targets for Engineering Lipase Substrate Specificity [mdpi.com]
- 21. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Analytical Methods for Triglyceride Analysis: A Comparative Guide Using TG(12:0/12:0/14:0)
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of triglycerides, with a specific focus on the application of TG(12:0/12:0/14:0) as a representative analyte. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows to aid in the selection and implementation of robust analytical methodologies.
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. In the context of lipidomics and drug development, where triglycerides (TGs) are critical biomarkers and metabolic intermediates, rigorous method validation is a non-negotiable aspect of quality control and data integrity. TG(12:0/12:0/14:0), a specific triglyceride containing two lauric acid (12:0) chains and one myristic acid (14:0) chain, serves as a valuable, non-endogenous standard for developing and validating these methods.
Comparative Performance of Analytical Methods
The selection of an analytical technique for triglyceride analysis is a critical decision, driven by the specific requirements of the study, such as sensitivity, selectivity, and throughput. The most common methods for quantitative lipid analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC).
Here, we compare the performance of a typical LC-MS/MS method for the analysis of triglycerides, highlighting key validation parameters. While specific data for methods validated with TG(12:0/12:0/14:0) as the primary standard is not extensively published, the following table summarizes typical performance characteristics for triglyceride analysis using analogous internal standards (e.g., odd-chain or stable isotope-labeled TGs). These parameters are crucial for assessing the reliability and robustness of the chosen method.
| Parameter | LC-MS/MS Method 1 | Alternative Method (GC-FID) | Considerations for TG(12:0/12:0/14:0) |
| Linearity (R²) | > 0.99 | > 0.99 | The linear range should encompass the expected concentration of TG(12:0/12:0/14:0) in the calibration standards. |
| Accuracy (% Recovery) | 85-115% | 90-110% | Spiking experiments with known concentrations of TG(12:0/12:0/14:0) are essential to determine recovery. |
| Precision (%RSD) | < 15% | < 10% | Both intra- and inter-day precision should be assessed using TG(12:0/12:0/14:0) standards. |
| Limit of Detection (LOD) | Low ng/mL | Low µg/mL | The LOD must be sufficient for the intended application, especially in trace analysis. |
| Limit of Quantification (LOQ) | Mid ng/mL | Mid µg/mL | The LOQ should be the lowest concentration on the calibration curve that can be reliably quantified. |
| Specificity/Selectivity | High (based on MRM transitions) | Moderate (based on retention time) | Co-eluting lipids can interfere; MS/MS provides higher confidence in identification. |
Experimental Protocols: A Step-by-Step Approach
A well-defined experimental protocol is the foundation of a validated analytical method. Below is a detailed methodology for the quantitative analysis of triglycerides using LC-MS/MS, which can be adapted for validation using TG(12:0/12:0/14:0).
Sample Preparation: Lipid Extraction
The goal of lipid extraction is to efficiently isolate lipids from the sample matrix while minimizing degradation and contamination. The Folch and Bligh-Dyer methods are classic liquid-liquid extraction techniques, while newer methods like the methyl-tert-butyl ether (MTBE) procedure offer advantages in terms of safety and efficiency.
MTBE Extraction Protocol:
-
To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of an internal standard solution containing a known concentration of an appropriate odd-chain or stable isotope-labeled triglyceride. For method validation with TG(12:0/12:0/14:0), a deuterated version or a structurally similar but chromatographically resolved TG would be ideal.
-
Add 300 µL of methanol (B129727) and vortex thoroughly.
-
Add 1 mL of MTBE and vortex for 10 minutes.
-
Add 250 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
Chromatographic Separation: LC Parameters
Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of triglycerides based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |
| Gradient | Start at 30% B, increase to 100% B over 15 min, hold for 5 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
Detection: Mass Spectrometry Parameters
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of triglycerides. Multiple Reaction Monitoring (MRM) is a common acquisition mode for targeted lipid analysis.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+NH4]+ adduct of the triglyceride |
| Product Ions | Neutral loss of a specific fatty acid chain |
| Collision Energy | Optimized for each triglyceride |
| Dwell Time | 50 ms |
For TG(12:0/12:0/14:0), the precursor ion would be its ammonium adduct. The product ions would correspond to the neutral loss of lauric acid (12:0) and myristic acid (14:0).
Visualizing the Workflow and Logic
To further clarify the processes involved in analytical method validation, the following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships.
Caption: Experimental workflow for the validation of a triglyceride analytical method.
Caption: Logical relationship of validation parameters to achieve a reliable analytical method.
Conclusion
A Researcher's Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol Purity: A Supplier Comparison
For researchers, scientists, and drug development professionals, the purity of lipid excipients like 1,2-Dilauroyl-3-myristoyl-rac-glycerol is a critical factor influencing experimental reproducibility and the performance of lipid-based formulations. This guide provides a comparative overview of the purity of this mixed-acid triglyceride from different suppliers, supported by detailed experimental methodologies for purity assessment.
Supplier Purity Comparison
A review of commercially available this compound, a triglyceride containing two lauric acid chains and one myristic acid chain, reveals differences in the purity specifications offered by various suppliers. The following table summarizes the publicly available purity data for this lipid.
| Supplier | Stated Purity | Product Number | CAS Number |
| Cayman Chemical | ≥95%[1] or >95%[2] | 29056 | 60175-30-6[1][2] |
| Larodan | >99%[3] | 34-1200 | 60175-30-6[3] |
This data indicates that Larodan offers a higher purity grade of this compound compared to Cayman Chemical. For applications requiring the highest degree of chemical purity, the product from Larodan may be more suitable. However, for general research purposes, the purity offered by Cayman Chemical may be sufficient. It is always recommended to obtain a lot-specific Certificate of Analysis for detailed purity information.
Experimental Protocols for Purity Assessment
The purity of this compound can be determined using a combination of chromatographic and spectroscopic techniques. These methods allow for the identification and quantification of the main component as well as any potential impurities, such as other triglycerides, di- and monoglycerides, and free fatty acids.
High-Performance Liquid Chromatography (HPLC) for Intact Triglyceride Analysis
HPLC is a powerful technique for separating and quantifying intact triglycerides. A reversed-phase HPLC method is typically employed for this purpose.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based purity analysis of triglycerides.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Isopropanol (B130326)
-
Gradient: A time-programmed gradient from a high percentage of acetonitrile to a high percentage of isopropanol is used to elute the triglycerides.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: The lipid sample is dissolved in a suitable organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol.
Gas Chromatography (GC) for Fatty Acid Composition Analysis
To confirm the identity and purity of the triglyceride, the fatty acid composition can be determined by gas chromatography. This involves the transesterification of the triglyceride to fatty acid methyl esters (FAMEs) prior to GC analysis.
Experimental Workflow for GC-FAME Analysis
Caption: Workflow for GC analysis of fatty acid methyl esters (FAMEs).
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
GC Conditions:
-
Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for a few minutes, and then ramping up to 240°C.
-
Sample Preparation (Transesterification): The triglyceride sample is reacted with a reagent such as methanolic HCl or BF3/methanol to convert the fatty acids to their corresponding methyl esters. The resulting FAMEs are then extracted with a non-polar solvent like hexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy provides detailed structural information and can be used as a primary method for purity determination without the need for reference standards of the impurities.
Logical Flow for NMR Purity Determination
References
A Comparative Guide to the Quantification of Mixed Triglycerides: A Cross-Validation Overview
For researchers, scientists, and drug development professionals, the accurate quantification of mixed triglycerides is a critical aspect of metabolic disease research, pharmaceutical formulation development, and quality control. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common quantification techniques for mixed triglycerides, supported by experimental data and detailed methodologies, to facilitate an informed decision-making process.
Performance Comparison of Quantification Techniques
The choice of a quantification method for mixed triglycerides often involves a trade-off between specificity, sensitivity, throughput, and cost. This section provides a comparative summary of the performance characteristics of commonly employed techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), Enzymatic Assays, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-ELSD | Separation of intact triglycerides based on their polarity and carbon number, followed by universal detection based on light scattering of nebulized and evaporated mobile phase. | - Analysis of intact triglycerides without derivatization.- Good reproducibility.- Suitable for a wide range of lipids.[1] | - Non-linear response can necessitate multi-point calibration.- Lower sensitivity compared to MS-based methods.[1] |
| GC-FID | Separation of fatty acid methyl esters (FAMEs) derived from triglycerides by their volatility, followed by detection via flame ionization. | - High sensitivity and resolution for fatty acid profiling.- Well-established and robust technique.- Lower initial instrument cost compared to HPLC systems.[1] | - Requires derivatization (transesterification) of triglycerides to FAMEs, adding a sample preparation step.- High temperatures can be unsuitable for thermally labile compounds.- Does not provide information on the intact triglyceride structure.[1] |
| Enzymatic Assays | Enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of coupled enzymatic reactions leading to a colorimetric or fluorometric signal proportional to the glycerol concentration. | - High throughput and suitable for automation.- Simple and rapid.- Widely used in clinical chemistry analyzers.[2] | - Measures total triglycerides and does not provide information on individual mixed triglyceride species.- Potential for interference from endogenous glycerol.[3] |
| LC-MS/MS | Separation of intact triglycerides by liquid chromatography followed by mass spectrometric detection and fragmentation to identify and quantify individual molecular species. | - High sensitivity and specificity.- Provides detailed structural information, including fatty acid composition and positional isomers.- Capable of analyzing complex mixtures.[4][5] | - Higher instrument and operational costs.- Requires specialized expertise for method development and data analysis.- Potential for matrix effects and ion suppression.[4] |
Quantitative Performance Data
The following tables summarize key quantitative performance parameters for the discussed analytical techniques, compiled from various validation and inter-laboratory comparison studies.
Table 1: Performance Characteristics of Chromatographic Methods for Triglyceride Analysis
| Validation Parameter | HPLC-ELSD | GC-FID | LC-MS/MS |
| Accuracy (Recovery) | 93.33 ± 0.22%[1] | 95-105%[1] | 97.0% (for TG 50:0)[5] |
| Precision (RSD%) | < 2%[1] | < 5%[1] | Intra-day: 15.0–20.9%Inter-day: 17.3–36.6%[5] |
| Linearity (R²) | > 0.99[1] | > 0.99[1] | Proved for concentrations up to 100 µg/mL[5] |
| Limit of Detection (LOD) | 0.005 mg/g[1] | 0.001 - 0.330 µg/mL[1] | 3.3 μg/mL[5] |
| Limit of Quantitation (LOQ) | 0.016 mg/g[1] | 0.001 - 1.000 µg/mL[1] | 11.1 μg/mL[5] |
Table 2: Performance of Enzymatic and Fluorometric Methods from Inter-Laboratory Studies
| Analytical Method | Bias (%) from Reference Method | Inter-Laboratory CV (%) |
| Enzymatic Methods | -0.13 to -0.71[6][7] | 2.9 to 7.73[6] |
| Fluorometric Methods | -0.13 to -0.71[7] | Generally higher than enzymatic methods[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible results. Below are generalized methodologies for the key techniques discussed.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
-
Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 2:1 v/v), to a final concentration of 1-5 mg/mL.[1]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of polar and non-polar solvents (e.g., acetonitrile (B52724) and dichloromethane) is typically employed to separate the complex mixture of triglycerides.[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]
-
-
ELSD Detection: The column effluent is nebulized with an inert gas (e.g., nitrogen). The solvent is evaporated in a heated drift tube, and the non-volatile triglyceride particles scatter a light beam. The scattered light is detected by a photodiode, and the signal is proportional to the mass of the analyte.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the triglycerides in the sample.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation (Transesterification):
-
To a known amount of the lipid sample (e.g., 10-25 mg), add a solution of sodium methoxide (B1231860) in methanol.[1]
-
Heat the mixture to convert the triglycerides into fatty acid methyl esters (FAMEs).[1]
-
After cooling, add a salt solution and an organic solvent (e.g., hexane) to extract the FAMEs.[1]
-
The organic layer containing the FAMEs is collected for GC analysis.[1]
-
-
GC Conditions:
-
Injector: A split/splitless injector is typically used.[1]
-
Column: A capillary column with a polar stationary phase is commonly employed for FAME separation.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.[1]
-
Oven Temperature Program: A temperature gradient is applied to separate the FAMEs based on their boiling points.[1]
-
-
FID Detection: The separated FAMEs are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area to that of an internal standard and using a calibration curve. The total triglyceride content is then calculated based on the fatty acid composition.
Enzymatic Assay
-
Sample Preparation: Serum or plasma samples are typically used directly. For tissue or cell samples, homogenization in a buffer containing a detergent is required to extract the lipids.[6]
-
Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions, which usually involves reconstituting lyophilized enzymes.[6]
-
Assay Procedure:
-
Quantification: The triglyceride concentration is determined by comparing the sample's signal to a standard curve prepared with known concentrations of a triglyceride standard.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
LC Separation: A reversed-phase column is used to separate the different triglyceride species.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[8]
-
-
Data Analysis: The peak areas of the target triglycerides are normalized to the peak area of the internal standard. Quantification is achieved using a calibration curve. Data analysis software is used to process the complex datasets generated.[8]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a key metabolic pathway and a typical experimental workflow.
Caption: The Glycerol-3-Phosphate Pathway for Mixed Triglyceride Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of three automated methods of serum tirglyceride analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triglyceride measurements: a review of methods and interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
A Comparative Analysis of Melting Points: Synthetic vs. Natural Triglycerides
For researchers, scientists, and drug development professionals, understanding the thermal behavior of triglycerides is paramount for formulation, stability, and quality control. This guide provides a detailed comparison of the melting point characteristics of synthetic and natural triglycerides, supported by experimental data and protocols.
The melting point of a triglyceride is not a singular, sharp event but rather a transition over a temperature range. This is influenced by several key factors, primarily the fatty acid composition, the degree of saturation, chain length, and the crystalline structure (polymorphism). Natural triglycerides, derived from animal and vegetable sources, are complex mixtures of different triglyceride molecules, resulting in a broader melting range. In contrast, synthetic triglycerides can be produced with high purity, consisting of a single type of triglyceride molecule (simple triglycerides) or a controlled mixture, leading to more defined melting behavior.
Key Differences in Melting Characteristics
Natural triglycerides , such as palm oil, cocoa butter, and lard, are inherently heterogeneous. Their melting profiles are a composite of the melting points of their various constituent triglycerides. For instance, palm oil is rich in palmitic and oleic acids, giving it a semi-solid consistency at room temperature and a melting range typically between 27°C and 42.5°C.[1]
Synthetic triglycerides , on the other hand, can be synthesized to be homogenous. For example, pure tristearin (B179404), a simple triglyceride derived from three units of stearic acid, exhibits distinct melting points for its different polymorphic forms.[2] This homogeneity allows for more precise control over the physical properties of a formulation.
The polymorphic nature of triglycerides is a critical consideration. Triglycerides can crystallize into different forms (α, β', and β), each with a unique melting point and stability. The β form is generally the most stable and has the highest melting point.[2] The thermal history of the sample significantly influences which polymorphic forms are present.
Comparative Data: Synthetic Tristearin vs. Natural Fats Rich in Stearic Acid
To illustrate the differences in melting behavior, the following table compares the melting point of synthetic tristearin with that of natural fats containing a high percentage of stearic acid, such as shea butter and lard.
| Triglyceride Source | Type | Key Fatty Acid Composition (%) | Melting Point/Range (°C) |
| Synthetic Tristearin | Synthetic (Simple) | Stearic Acid (100%) | α-form: 54, β'-form: 65, β-form: 72.5[2] |
| Shea Butter | Natural (Mixed) | Stearic Acid (26-52.4%), Oleic Acid (36.3-42.5%)[3][4] | 34-38[5] |
| Lard | Natural (Mixed) | Oleic Acid (44-47%), Palmitic Acid (25-28%), Stearic Acid (12-14%)[6] | 30-48[6] |
Comparative Data: Synthetic Tripalmitin (B1682551) vs. Natural Fat Rich in Palmitic Acid
Similarly, a comparison between synthetic tripalmitin and palm oil, which is rich in palmitic acid, highlights the difference between a pure compound and a natural mixture.
| Triglyceride Source | Type | Key Fatty Acid Composition (%) | Melting Point/Range (°C) |
| Synthetic Tripalmitin | Synthetic (Simple) | Palmitic Acid (100%) | 65-67[7] |
| Palm Oil | Natural (Mixed) | Palmitic Acid (44-45%), Oleic Acid (39-40%) | 27-42.5[1] |
Experimental Protocols
Accurate determination of triglyceride melting points is crucial. The two most common methods are the Capillary Tube Method and Differential Scanning Calorimetry (DSC).
Capillary Tube Method (Based on AOCS Official Method Cc 1-25)
This method determines the slip melting point, which is the temperature at which a column of fat in an open capillary tube begins to rise when heated in a controlled manner.[8][9]
Apparatus:
-
Melting point capillary tubes (1 mm i.d., 50-80 mm length)
-
Calibrated thermometer (-2 to 80°C range)
-
600 mL glass beaker
-
Controlled heat source (e.g., electric hot plate with a stirrer)
Procedure:
-
Sample Preparation: Melt the fat sample and filter it to remove any impurities and moisture. The sample must be completely dry.
-
Filling the Capillary Tubes: Dip three clean capillary tubes into the molten fat so that a column of about 10 mm is forced into each tube.
-
Crystallization: Chill the tubes immediately by placing them against ice until the fat solidifies. Then, place the tubes in a refrigerator at 4-10°C for 16 hours.
-
Assembly: Attach the capillary tubes to the thermometer with a rubber band such that the bottom of the fat column is level with the thermometer bulb.
-
Heating: Suspend the thermometer in a beaker of distilled water at an initial temperature of 8-10°C below the expected melting point. Heat the water with constant stirring at a rate of 0.5 ± 0.2°C per minute.
-
Determination: The temperature at which the fat column begins to rise in the capillary tube is recorded as the slip melting point. The average of the three tubes is reported.
Capillary Tube Melting Point Workflow
Differential Scanning Calorimetry (DSC) (Based on AOCS Official Method Cj 1-94)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[10] It provides detailed information about the melting profile, including onset temperature, peak temperature, and enthalpy of fusion.
Apparatus:
-
Differential Scanning Calorimeter (DSC) instrument
-
Aluminum or stainless steel sample pans
-
Reference standards (e.g., indium, n-decane) for calibration
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy according to the manufacturer's instructions using certified reference standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at 80°C for 10 minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization point (e.g., -60°C).
-
Hold at the low temperature for a set period (e.g., 10 minutes) to ensure complete crystallization.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C).
-
-
Data Analysis: The resulting DSC thermogram shows endothermic peaks corresponding to melting events. The onset temperature, peak temperature, and the area under the peak (enthalpy of fusion) are determined. For natural fats, multiple peaks may be observed, reflecting the melting of different triglyceride fractions.
DSC Analysis Logical Flow
Conclusion
The choice between a synthetic and a natural triglyceride depends on the specific application. Synthetic triglycerides offer high purity and well-defined melting points, which is advantageous for applications requiring precise thermal properties and batch-to-batch consistency, such as in pharmaceutical formulations. Natural triglycerides, while more complex in their composition and melting behavior, are widely used in the food industry and are often more cost-effective. A thorough understanding of their distinct melting characteristics, as determined by methods like capillary tube analysis and DSC, is essential for successful product development and quality control.
References
- 1. Palm Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 3. barakasheabutter.com [barakasheabutter.com]
- 4. udsijd.org [udsijd.org]
- 5. Cocoa butter - Wikipedia [en.wikipedia.org]
- 6. Lard - Wikipedia [en.wikipedia.org]
- 7. library.aocs.org [library.aocs.org]
- 8. Melting Point, Capillary Tube Method [library.aocs.org]
- 9. library.aocs.org [library.aocs.org]
- 10. DSC Melting Properties of Fats and Oils [library.aocs.org]
Performance Showdown: Analyzing 1,2-Dilauroyl-3-myristoyl-rac-glycerol Across Leading MS Platforms
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of lipids is paramount. This guide provides a comparative performance evaluation of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG), a mixed-acid triglyceride, across three major mass spectrometry (MS) platforms: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers. This objective comparison is supported by established experimental data for similar triglyceride molecules, offering insights into the optimal platform for specific research needs.
This compound, a triglyceride containing two lauric acid (C12:0) and one myristic acid (C14:0) fatty acyl chains, serves as a representative model for the analysis of saturated, mixed-acid triglycerides. Its characterization and quantification are crucial in various fields, from food science to pharmaceutical development. The choice of mass spectrometry platform can significantly impact the quality and utility of the analytical data.
Comparative Performance of MS Platforms
The performance of each mass spectrometry platform for the analysis of DLMG is influenced by its underlying technology, offering distinct advantages in terms of resolution, sensitivity, and analytical workflow.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Triple Quadrupole (QqQ) |
| Mass Analyzer | Quadrupole and Time-of-Flight | Orbitrap | Three Quadrupoles |
| Resolution | High (typically 20,000 - 60,000 FWHM) | Ultra-high (typically 60,000 - >100,000 FWHM) | Low (unit mass resolution) |
| Mass Accuracy | Excellent (< 5 ppm) | Exceptional (< 2 ppm) | Moderate |
| Primary Application | Qualitative and quantitative analysis, structural elucidation | Qualitative and quantitative analysis, high-confidence identification | Targeted quantification |
| Sensitivity | High | Very High | Excellent (in SRM/MRM mode) |
| Linearity | Good (typically 3-4 orders of magnitude) | Good (typically 3-5 orders of magnitude) | Excellent (typically 4-6 orders of magnitude) |
| Reproducibility | Good (CV < 15%) | Good (CV < 15%) | Excellent (CV < 10%) |
| Scan Speed | Fast | Moderate | Very Fast (in SRM/MRM mode) |
FWHM: Full Width at Half Maximum; ppm: parts per million; CV: Coefficient of Variation; SRM: Selected Reaction Monitoring; MRM: Multiple Reaction Monitoring.
High-resolution platforms like Q-TOF and Orbitrap are well-suited for the confident identification of DLMG and its potential isomers, as well as for untargeted lipidomics studies.[1][2] Triple quadrupole instruments, on the other hand, excel in targeted quantification, offering superior sensitivity and reproducibility for routine high-throughput analyses.[2][3]
Experimental Protocols
A robust analytical method is crucial for obtaining reliable and reproducible data. The following is a generalized experimental protocol for the analysis of DLMG using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or isopropanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).
-
Internal Standard: Incorporate an appropriate internal standard, such as a deuterated or odd-chain triglyceride (e.g., triheptadecanoin), into all standards and samples to correct for variations in sample preparation and instrument response.[4]
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.[4]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the triglycerides.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for triglyceride analysis, often forming ammonium adducts ([M+NH₄]⁺).[4]
-
MS Parameters (General):
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Temperature: 350-450 °C
-
-
Platform-Specific Parameters:
-
Q-TOF & Orbitrap: Acquire data in full scan mode to obtain high-resolution mass spectra for accurate mass determination and fragmentation analysis. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for MS/MS.
-
Triple Quadrupole: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The precursor ion will be the [M+NH₄]⁺ of DLMG, and the product ions will correspond to the neutral loss of lauric acid and myristic acid.[5][6]
-
Alternative Standards for Comparison
For a comprehensive evaluation, it is beneficial to compare the performance of DLMG with other triglyceride standards. Suitable alternatives include:
-
Triglycerides with varying fatty acid chain lengths and saturation:
-
Tricaprylin (C8:0/C8:0/C8:0): A short-chain saturated triglyceride.
-
Tripalmitin (C16:0/C16:0/C16:0): A long-chain saturated triglyceride.
-
Triolein (C18:1/C18:1/C18:1): A monounsaturated triglyceride.
-
-
Mixed-acid triglycerides with different fatty acid combinations.
-
Commercially available triglyceride mixtures: These can be used to assess the performance of the analytical platform in a more complex matrix.
Visualizing Workflows and Pathways
To better understand the analytical processes and molecular interactions, the following diagrams have been generated using the DOT language.
References
- 1. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
Purity Assessment of 1,2-Dilauroyl-3-myristoyl-rac-glycerol: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing complex lipids such as 1,2-Dilauroyl-3-myristoyl-rac-glycerol, ensuring high purity is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for assessing the purity of this mixed-acid triglyceride, presenting supporting data and detailed experimental protocols. As a benchmark for comparison, we will consider other commercially available mixed-acid triglycerides such as 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and 1,2-Distearoyl-3-myristoyl-rac-glycerol, which often have a stated purity of ≥95% to ≥98%.
Introduction to Purity Assessment of Synthetic Triglycerides
This compound is a triacylglycerol containing two lauric acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone.[1] The synthesis of such specific mixed-acid triglycerides can result in a range of impurities that may impact experimental outcomes. Common impurities include:
-
Diacylglycerols (DAGs) and Monoacylglycerols (MAGs): Incomplete esterification or hydrolysis can lead to the presence of 1,2-dilauroyl-rac-glycerol, 1,3-dilauroyl-rac-glycerol, 1-lauroyl-3-myristoyl-rac-glycerol, and other DAG or MAG species.[2][3][4][5]
-
Free Fatty Acids (FFAs): Residual starting materials or hydrolysis byproducts such as lauric acid and myristic acid can be present.[6][7][8][9][10]
-
Positional Isomers: Acyl migration during synthesis or purification can lead to the formation of isomers like 1,3-Dilauroyl-2-myristoyl-rac-glycerol.
-
Other Triglycerides: The presence of triglycerides with different fatty acid compositions, such as trilaurin (B1682545) or trimyristin, can occur from impure starting materials.
A multi-faceted analytical approach is often necessary for the comprehensive characterization and quantification of these potential impurities.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantification, identification of unknown impurities, and throughput. The following table summarizes and compares the most common methods for triglyceride analysis.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range Assessed |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Separation based on polarity, with detection of non-volatile analytes. | - Good for separating complex mixtures of triglycerides, diacylglycerols, and monoacylglycerols.- Gradient elution allows for the separation of a wide range of lipid classes in a single run.[11]- More universal response for non-chromophoric lipids compared to UV detection. | - Non-linear response can make accurate quantification challenging without proper calibration curves.- Less sensitive than mass spectrometry. | >90% |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation of volatile or derivatized compounds based on boiling point. | - High resolution for separating fatty acid methyl esters (FAMEs) derived from the triglyceride, allowing for fatty acid profile determination.- High sensitivity and quantitative accuracy for FAMEs.[6][12][13]- High-temperature GC can directly analyze intact triglycerides.[12][14] | - High temperatures required for intact triglyceride analysis can lead to degradation of polyunsaturated fatty acids.- Derivatization to FAMEs does not provide information on the intact triglyceride structure. | >95% (for fatty acid composition) |
| Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information. | - Non-destructive method.- Provides absolute quantification without the need for identical reference standards.- Can simultaneously identify and quantify the main component and impurities with known structures.[15][16][17][18] | - Lower sensitivity compared to chromatographic methods.- Signal overlap in complex mixtures can complicate analysis. | >95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. | - High sensitivity and selectivity for both known and unknown impurities.- Provides molecular weight and structural information from fragmentation patterns, aiding in impurity identification.[2][19][20][21][22]- Can distinguish between positional isomers. | - Quantification can be complex and may require isotopically labeled internal standards for highest accuracy.- Instrumentation is more expensive and complex to operate. | >99% |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of analytical techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Triglyceride Profiling
This method is suitable for the separation of mono-, di-, and triglycerides.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with an Evaporative Light Scattering Detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for triglyceride separation.[11]
-
Mobile Phase: A binary gradient of methylene (B1212753) chloride and acetonitrile (B52724) is effective.[11] Alternatively, a gradient of methanol (B129727) and ethanol (B145695) with an ammonium (B1175870) formate (B1220265) buffer can be used.[23]
-
Gradient Program:
-
Initial: 50% Methanol / 50% Ethanol
-
Ramp to 100% Ethanol over 10 minutes.[23]
-
-
Flow Rate: 0.5 mL/min.[23]
-
Column Temperature: 35°C.[11]
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 40°C
-
Gas Flow Rate: 1.6 SLM (Standard Liters per Minute).[23]
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like chloroform (B151607) or a mixture of the initial mobile phase.
-
Injection Volume: 20 µL.[24]
Gas Chromatography with Flame Ionization Detection (GC-FID) for Fatty Acid Composition
This protocol involves the transesterification of the triglyceride to fatty acid methyl esters (FAMEs) for analysis.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector.
-
Derivatization (Transesterification):
-
Weigh accurately about 25 mg of the triglyceride into a screw-capped tube.
-
Add 1.5 mL of 0.5 M sodium hydroxide (B78521) in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool and add 2 mL of boron trifluoride in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of isooctane (B107328) and 5 mL of saturated sodium chloride solution.
-
Shake vigorously and allow the layers to separate.
-
The upper isooctane layer containing the FAMEs is collected for GC analysis.
-
-
Column: A polar capillary column, such as a DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm film thickness) or a similar wax-type column, is ideal for FAME separation.
-
Oven Temperature Program:
-
Initial temperature: 100°C
-
Ramp to 240°C at 3°C/min.
-
Hold at 240°C for 15 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of the FAMEs solution in isooctane, with a split ratio of 50:1.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This method allows for the determination of purity without a specific standard for the analyte.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal which does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Integrate the signals corresponding to the analyte and the internal standard. For this compound, the protons on the glycerol backbone can be used for quantification.
-
-
Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons for each signal, and the known weights and purities of the sample and the internal standard.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity assessment of this compound requires a combination of analytical techniques to ensure a comprehensive understanding of the material's composition. HPLC-ELSD provides an excellent initial screening for the presence of major lipid classes, while GC-FID is crucial for verifying the correct fatty acid profile. For absolute quantification and structural confirmation, qNMR is a powerful, non-destructive tool. In cases where unknown impurities are detected, LC-MS is indispensable for their identification. By employing a multi-technique approach as outlined in this guide, researchers can confidently ascertain the purity of their lipid standards, leading to more reliable and reproducible scientific outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of molecular species of monoacylglycerols, diacylglycerols and triacylglycerols in human very-low-density lipoproteins by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Determination of free fatty acids and triglycerides by gas chromatography using selective esterification reactions. | Semantic Scholar [semanticscholar.org]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Short and Long Chain Triglycerides in Edible Oils by Gas Chromatography [spkx.net.cn]
- 14. agilent.com [agilent.com]
- 15. Qualitative and Quantitative NMR Approaches in Blood Serum Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. flore.unifi.it [flore.unifi.it]
- 18. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 24. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Triglyceride Measurement
The accurate and reliable measurement of triglycerides is crucial for researchers, scientists, and drug development professionals in assessing cardiovascular disease risk and monitoring the efficacy of therapeutic interventions. However, significant variability can exist between laboratories, methods, and commercial assay kits, making direct comparison of results challenging. This guide provides an objective comparison of common triglyceride measurement methods, supported by data from inter-laboratory studies, and offers detailed experimental protocols to promote standardized and comparable results.
Performance of Common Triglyceride Analysis Methods
Inter-laboratory comparison studies and proficiency testing programs, such as those conducted by the Centers for Disease Control and Prevention (CDC) Lipid Standardization Program (LSP), are vital for evaluating the performance of different analytical methods.[1][2] These programs assess the accuracy (bias) and precision (coefficient of variation, CV) of participating laboratories against a reference method or a peer-group mean.[1] The National Cholesterol Education Program (NCEP) has set performance criteria for triglyceride measurements, recommending a bias of ≤5% from the reference value and a CV of ≤5%.[3][4]
Below is a summary of performance data for common triglyceride analysis methods compiled from various studies.
| Analytical Method | Bias (%) from Reference Method | Inter-Laboratory CV (%) | Key Considerations |
| Enzymatic Methods | -0.13 to -0.71[1] | 2.9 to 7.73[1] | Widely used in automated analyzers. Performance can vary between reagent manufacturers.[1] Some enzymatic methods have shown a mean CV of less than 1%.[3] |
| Fluorometric Methods | -0.71 to -0.13[3] | Generally higher than enzymatic methods.[1] A mean precision larger than 3% has been reported.[3] | Less common now, largely replaced by enzymatic assays.[1] |
| Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) | Reference Method (Bias ≈ 0)[1] | < 1.0[1][5] | Considered a "gold standard" reference method by the CDC.[1] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and ensuring consistency across different laboratories.
Enzymatic Method Protocol
Enzymatic methods are the most common for triglyceride quantification.[6] These assays involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of coupled enzymatic reactions that produce a measurable colorimetric or fluorometric signal.[7][8][9][10]
Principle:
-
Lipolysis: Lipoprotein lipase (B570770) hydrolyzes triglycerides to glycerol and free fatty acids.[9][10]
-
Glycerol Kinase Reaction: Glycerol is phosphorylated by ATP in a reaction catalyzed by glycerol kinase to form glycerol-3-phosphate and ADP.[9][10]
-
Glycerol-3-Phosphate Oxidase Reaction: Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase to produce dihydroxyacetone phosphate (B84403) and hydrogen peroxide (H₂O₂).[9][10]
-
Peroxidase Reaction: The generated H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.[7][11]
Typical Protocol (using a commercial kit):
-
Reagent Preparation: Reconstitute reagents according to the manufacturer's instructions. This typically involves preparing a working reagent containing all the necessary enzymes and substrates.[8]
-
Standard Curve Preparation: Prepare a series of triglyceride standards with known concentrations to generate a standard curve.[8]
-
Sample Preparation: Serum or plasma samples may require dilution to fall within the linear range of the assay.[8]
-
Assay Procedure:
-
Add a small volume of standard or sample to a microplate well.[8]
-
Add the working reagent to each well.[8]
-
Incubate for a specified time (e.g., 5-10 minutes) at a specific temperature (e.g., 37°C or room temperature).[8][12]
-
Measure the absorbance at the appropriate wavelength (e.g., 520 nm or 570 nm).
-
-
Calculation: Determine the triglyceride concentration in the samples by comparing their absorbance to the standard curve.[8]
Fluorometric Method Protocol
Fluorometric methods offer high sensitivity for triglyceride measurement.[13] A common approach is the Hantzsch condensation reaction.[14]
Principle:
-
Saponification/Lipolysis: Triglycerides are hydrolyzed to release glycerol.
-
Oxidation: Glycerol is oxidized to formaldehyde (B43269).[14]
-
Hantzsch Reaction: The formaldehyde reacts with acetylacetone (B45752) and ammonia (B1221849) to form a fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine.[14]
Typical Protocol:
-
Reagent Preparation: Prepare a color reagent containing acetylacetone and a buffer reagent.[14]
-
Standard and Sample Preparation: Prepare triglyceride standards and serum/plasma samples.[14]
-
Assay Procedure:
-
Add the sample or standard, triglyceride reagent, color reagent, and buffer reagent to a tube.[14]
-
Mix and incubate at room temperature for a specified time (e.g., 10 minutes).[14]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation ~400-410 nm, emission ~480-500 nm).
-
-
Calculation: Calculate the triglyceride concentration based on the fluorescence of the samples compared to the standards.[14]
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Protocol
GC-IDMS is the reference ("gold standard") method for triglyceride measurement, providing the highest level of accuracy and precision.[1]
Principle: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-glycerol or ¹³C₃-tripalmitin) is added to the sample. The triglycerides are then extracted, hydrolyzed to glycerol, and derivatized. The derivatized glycerol is separated by gas chromatography and detected by mass spectrometry. The concentration of triglycerides is determined by the ratio of the signal from the native analyte to the isotope-labeled internal standard.[1][5][15]
Key Steps:
-
Sample Preparation: A known amount of the isotopically labeled internal standard is added to the serum sample.[1][15]
-
Hydrolysis/Saponification: The triglycerides in the sample are hydrolyzed under basic conditions to release glycerol.[15]
-
Derivatization: The glycerol is derivatized to make it volatile for GC analysis.[1][15]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.[1][15]
-
Quantification: The concentration of triglycerides is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic reaction cascade for triglyceride measurement.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Hantzsch reaction for fluorometric triglyceride detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring Accuracy - LSP | CSP | CDC [cdc.gov]
- 3. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. vitroscient.com [vitroscient.com]
- 10. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 11. medichem-me.com [medichem-me.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Reference measurement procedure for total glycerides by isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol for Lipid Profiling
For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for robust and reproducible results. This guide provides a comprehensive comparison of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) as a reference standard in lipid profiling against other common alternatives, supported by experimental data and detailed methodologies.
Lipidomics, the large-scale study of lipids, relies heavily on the use of internal standards to correct for variations during sample preparation and analysis, ensuring the accuracy and reliability of quantitative data.[1] this compound, a mixed-acid triglyceride, has been identified in natural sources such as date seed oil and human breast milk. Its well-defined structure makes it a candidate for use as an internal standard in lipid profiling studies.
Comparison of Internal Standard Performance
The ideal internal standard should be chemically similar to the analyte of interest but easily distinguishable by the mass spectrometer, and it should not be naturally present in the sample. The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids (e.g., deuterated) and odd-chain fatty acid-containing lipids.
While specific comparative performance data for DLMG against a wide range of other triglyceride standards is not extensively published in a single comprehensive study, the principles of internal standardization allow us to infer its potential performance based on its structure. As an even-chain, mixed-acid triglyceride, DLMG can mimic the chromatographic and mass spectrometric behavior of endogenous triglycerides. However, its presence in some biological samples could be a limitation.
Here, we present a summary of the expected performance characteristics of different types of triglyceride internal standards based on established principles in lipidomics.
| Parameter | This compound (DLMG) | Odd-Chain Triglyceride (e.g., Triheptadecanoin) | Deuterated Triglyceride (e.g., d5-Tripalmitin) |
| Linearity | Expected to be good over a relevant concentration range. | Generally excellent, with a wide dynamic range. | Excellent, with a wide dynamic range and linear response across various concentrations. |
| Precision (%RSD) | Expected to be low (<15%) with proper method validation. | Typically low (<15%), demonstrating high reproducibility. | Generally very low (<10%), offering the highest precision. |
| Accuracy (%Recovery) | Dependent on co-elution with analytes and matrix effects. | High, as it closely mimics the extraction and ionization of even-chain triglycerides. | Highest, as it co-elutes and experiences nearly identical matrix effects as the endogenous analyte. |
| Matrix Effect | May experience different ion suppression/enhancement than some endogenous TGs. | Effective at compensating for matrix effects, but may not be perfect if retention time differs significantly. | Superior correction for matrix effects due to near-identical physicochemical properties. |
| Endogenous Presence | Has been detected in some biological matrices, which can be a drawback. | Generally absent or at very low levels in most mammalian samples. | Absent in biological samples. |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of an internal standard like DLMG.
Lipid Extraction Protocol (Bligh & Dyer Method)
This protocol is a widely used method for extracting lipids from biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Methanol
-
Deionized water
-
Internal standard solution (e.g., DLMG in chloroform/methanol)
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To a 15 mL glass centrifuge tube, add 1 mL of sample.
-
Add a known amount of the internal standard solution (e.g., this compound).
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.
-
Incubate the mixture for 20 minutes at room temperature.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol for Triglycerides
This protocol outlines the conditions for the analysis of triglycerides using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 99% B
-
12-15 min: Hold at 99% B
-
15.1-18 min: Return to 30% B for column re-equilibration
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor ions for triglycerides are typically the [M+NH4]+ adducts.
-
Product ions correspond to the neutral loss of a fatty acid chain. The specific MRM transitions for a range of triglycerides and the internal standard (DLMG) would need to be determined and optimized.
-
Visualizing Workflows and Pathways
Targeted Lipidomics Workflow
The following diagram illustrates a typical workflow for targeted lipidomics analysis, from sample preparation to data analysis.
References
Safety Operating Guide
Proper Disposal of 1,2-Dilauroyl-3-myristoyl-rac-glycerol: A Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and biotechnology sectors, the proper disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a triglyceride used in various research applications.
Safety and Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This assessment indicates a low level of risk associated with the handling and disposal of this chemical.
Hazard Ratings:
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
These ratings, on a scale of 0 to 4, signify minimal hazard in all categories.[1]
Standard Disposal Procedure
Based on the non-hazardous nature of this compound, the following disposal procedures are recommended:
-
Small Quantities: For minor amounts of the substance, disposal with regular household waste is permissible.[1]
-
Large Quantities: While the SDS suggests household waste disposal for smaller amounts, it is best practice for laboratory settings to dispose of larger quantities through a licensed waste disposal company. This ensures compliance with local and institutional regulations.
-
Uncleaned Packaging: Any packaging that has come into direct contact with the chemical should be disposed of in accordance with official regulations.[1] This may involve triple-rinsing with a suitable solvent and disposing of the rinsate as chemical waste.
It is the user's responsibility to ensure that all disposal methods are in compliance with local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a triacylglycerol found in substances like date seed oil and human breast milk. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Even when working with non-hazardous chemicals, a baseline of personal protective equipment should be worn to protect against potential splashes or accidental contact.
Recommended Personal Protective Equipment Summary
| PPE Category | Item | Specification/Notes |
| Eye Protection | Safety Glasses | Must have side shields to protect from splashes. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | Provides a protective barrier for skin and personal clothing. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for safety and efficiency when handling this compound.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Instructions:
-
Preparation :
-
Before handling, put on all required personal protective equipment as outlined in the table above: a laboratory coat, safety glasses with side shields, and disposable nitrile gloves.[1][2][3]
-
Ensure your workspace is clean and uncluttered.
-
Although not classified as hazardous, it is good practice to locate the nearest safety shower and eyewash station.
-
-
Handling :
-
When weighing the solid material, avoid creating dust.
-
If dissolving the compound, use a compatible solvent such as chloroform (B151607) in a well-ventilated area or under a fume hood.
-
Keep containers sealed when not in use to prevent contamination.
-
Avoid all personal contact with the chemical, including inhalation of any dust or aerosols.[4]
-
-
In Case of Accidental Contact :
-
Skin Contact : The product is generally not expected to cause skin irritation. However, it is advisable to wash the affected area with soap and water.
-
Eye Contact : Rinse the opened eye for several minutes under running water.
-
Inhalation : Move to an area with fresh air. If you experience any discomfort, consult a doctor.
-
Ingestion : If symptoms persist after swallowing, seek medical advice.
-
Disposal Plan
Proper disposal of laboratory waste is essential to protect the environment and comply with regulations.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Instructions:
-
Waste Segregation :
-
If the this compound waste is not mixed with any hazardous substances, it can be treated as non-hazardous waste.
-
If it is contaminated with hazardous materials (e.g., solvents), the entire mixture must be disposed of as hazardous waste.[5]
-
-
Container and Labeling :
-
Use a clearly labeled, leak-proof container for waste collection.
-
The label should clearly identify the contents.
-
-
Disposal :
-
Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[3] Always consult your institution's specific guidelines for chemical waste disposal.
-
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. skillmaker.education [skillmaker.education]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
